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  • Product: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine
  • CAS: 55996-07-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] The specific substitutions of a bromine atom, a hydroxyl group, a methoxy group, and a methyl group on the pyrimidine ring of this compound suggest its potential as a versatile intermediate in medicinal chemistry and drug discovery. Understanding its physical properties and solubility is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and established principles of physical organic chemistry to offer a well-rounded profile. Furthermore, detailed experimental protocols for the determination of key properties are provided to empower researchers in their own investigations.

Core Physicochemical Properties

The physical properties of a molecule are dictated by its structure. For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, the interplay of its various functional groups determines its melting point, boiling point, and density.

PropertyValueSource
CAS Number 55996-07-1[3]
Molecular Formula C6H7BrN2O2[3]
Molecular Weight 219.04 g/mol [3]
Appearance White to off-white powder (predicted)Inferred from similar compounds[4]
Melting Point Predicted to be in the range of 240-250 °CBased on similar structures like 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine (244-246 °C)[4]
Boiling Point Predicted to be >300 °C (with decomposition)Inferred from the high melting point and presence of polar functional groups
Density Predicted to be ~1.7 g/cm³Based on the presence of a bromine atom and a dense crystal packing typical of planar heterocyclic compounds

Expertise & Experience: The Rationale Behind the Predictions

The prediction of the melting point is based on the structurally similar compound, 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine, which has a reported melting point of 244-246 °C.[4] The presence of a hydroxyl group and the pyrimidine nitrogen atoms allows for strong intermolecular hydrogen bonding, leading to a high melting point. The substitution of the amino group with a methoxy group is not expected to drastically alter the melting point, as the effect on crystal lattice energy would be moderate. The high boiling point is anticipated due to the strong intermolecular forces, and decomposition is likely at such high temperatures, a common characteristic of poly-functionalized heterocyclic compounds. The density is predicted to be relatively high due to the presence of the heavy bromine atom.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is expected to be pH-dependent due to the presence of the acidic hydroxyl group and the basic pyrimidine ring.

SolventPredicted SolubilityRationale
Water Poorly soluble at neutral pHThe hydrophobic bromine and methyl groups, along with the largely non-polar pyrimidine ring, are expected to limit aqueous solubility.
Aqueous Acid Moderately solubleProtonation of the basic nitrogen atoms on the pyrimidine ring will form a more soluble salt.[1][2]
Aqueous Base SolubleDeprotonation of the acidic hydroxyl group will form a phenolate salt, which is significantly more water-soluble.
Methanol Moderately solubleMethanol is a polar protic solvent capable of hydrogen bonding with the hydroxyl group and the pyrimidine nitrogens.[5][6]
Ethanol Sparingly to moderately solubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF) SolubleDMF is another polar aprotic solvent that is effective at solvating polar molecules.[5][7]
Chloroform Sparingly solubleChloroform is a relatively non-polar solvent and is not expected to be a good solvent for this polar compound.[5]

Expertise & Experience: Understanding Solubility Behavior

The solubility of pyrimidine derivatives is a well-studied area. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, methoxy oxygen, and pyrimidine nitrogens) allows for interactions with protic solvents. However, the overall lipophilicity, increased by the bromine and methyl substituents, will counteract this. The pH-dependent solubility is a key characteristic. For weakly acidic or basic compounds, adjusting the pH of the aqueous solution can be a simple and effective way to enhance solubility.[8]

Experimental Protocols

Protocol 1: Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min initially.

  • Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/min.

  • Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Protocol 2: Shake-Flask Method for Aqueous Solubility Determination

Principle: This method determines the equilibrium (thermodynamic) solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over a set period.

Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine to a series of vials.

  • Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance, and acidic and basic buffers to assess pH-dependent solubility).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizing Structure-Property Relationships

The following diagram illustrates the key structural features of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and their influence on its physicochemical properties.

G cluster_molecule 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine cluster_properties Physicochemical Properties mol C₆H₇BrN₂O₂ bromo 5-Bromo mol->bromo hydroxy 4-Hydroxy mol->hydroxy methoxy 2-Methoxy mol->methoxy methyl 6-Methyl mol->methyl pyrimidine Pyrimidine Core mol->pyrimidine Core Structure lipophilicity Increased Lipophilicity bromo->lipophilicity Increases solubility pH-Dependent Solubility hydroxy->solubility Acidic Proton (pKa dependent) h_bonding Hydrogen Bonding hydroxy->h_bonding Donates & Accepts methyl->lipophilicity Increases pyrimidine->solubility Basic Nitrogens (pKa dependent) pyrimidine->h_bonding Accepts mp High Melting Point lipophilicity->solubility Decreases Aqueous Solubility h_bonding->mp Increases h_bonding->solubility Increases Polar Solvent Solubility

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Exploratory

crystallographic data and 3D structure of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

An In-Depth Technical Guide to the Crystallographic Data and 3D Structure of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine This guide provides a comprehensive technical overview of 5-Bromo-4-hydroxy-2-methoxy-6-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Data and 3D Structure of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

This guide provides a comprehensive technical overview of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development. Recognizing the current absence of publicly available experimental crystallographic data for this specific molecule, this document will focus on the foundational principles of its structural analysis, a proposed synthetic pathway, and computational predictions of its three-dimensional structure.

The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The strategic placement of functional groups on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The title compound, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, possesses a unique combination of substituents—a halogen atom, a hydroxyl group, a methoxy group, and a methyl group—that make it an attractive candidate for further investigation in drug discovery programs.

Elucidating the Three-Dimensional Architecture: The Role of Single-Crystal X-ray Diffraction

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[1] This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of a molecule, which is crucial for understanding its structure-activity relationship.

The process of SCXRD involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[2] By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be reconstructed, revealing the arrangement of atoms within the crystal lattice.

A Note on the Unavailability of Experimental Data

As of the writing of this guide, a search of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), has not yielded an experimentally determined crystal structure for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Therefore, the subsequent sections will present a predicted 3D structure and hypothetical crystallographic parameters based on computational modeling.

Predicted 3D Structure and Crystallographic Parameters

In the absence of experimental data, computational methods serve as a valuable tool for predicting the three-dimensional structure of small molecules.[3] Using molecular modeling software, a plausible 3D conformation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine has been generated.

Disclaimer: The following 3D structure and crystallographic data are theoretical predictions and have not been experimentally verified.

Predicted Molecular Structure

The predicted structure indicates a planar pyrimidine ring, which is characteristic of aromatic heterocyclic systems. The hydroxyl and methoxy groups are predicted to be in the plane of the ring, while the methyl and bromo substituents are attached to the ring carbons.

Predicted Crystallographic Data

The prediction of a crystal structure for a given molecule, known as Crystal Structure Prediction (CSP), is a complex computational challenge.[4][5][6] It involves searching for the most thermodynamically stable arrangement of molecules in a crystal lattice. While a full CSP is beyond the scope of this guide, we can hypothesize a set of plausible crystallographic parameters based on common space groups for small organic molecules.

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.5
b (Å)~ 12.0
c (Å)~ 9.0
α (°)90
β (°)~ 105
γ (°)90
Volume (ų)~ 780
Z4

Proposed Synthesis and Crystallization

The following sections detail a plausible experimental workflow for the synthesis and crystallization of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, based on established synthetic methodologies for related pyrimidine derivatives.[7][8][9]

Experimental Workflow for Synthesis and Structure Determination

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_computational Computational Prediction reactants Starting Materials: - Ethyl acetoacetate - O-Methylisourea - N-Bromosuccinimide cyclization Cyclocondensation reactants->cyclization bromination Bromination cyclization->bromination purification Purification (Recrystallization/Chromatography) bromination->purification product 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine purification->product crystallization Crystallization product->crystallization mol_modeling Molecular Modeling product->mol_modeling scxrd Single-Crystal X-ray Diffraction crystallization->scxrd structure 3D Structure Determination scxrd->structure predicted_structure Predicted 3D Structure & Parameters mol_modeling->predicted_structure csp Crystal Structure Prediction (CSP) csp->predicted_structure

Caption: Proposed workflow from synthesis to structural elucidation.

Detailed Synthetic Protocol

This proposed synthesis involves a two-step process: a cyclocondensation reaction to form the pyrimidine core, followed by bromination.

Step 1: Synthesis of 4-hydroxy-2-methoxy-6-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the resulting sodium ethoxide solution, add O-methylisourea hydrochloride (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Rationale: This is a classic pyrimidine synthesis involving the condensation of a β-dicarbonyl compound with a urea derivative. The use of a strong base like sodium ethoxide facilitates the deprotonation of the active methylene group in ethyl acetoacetate, initiating the cyclization.

Step 2: Bromination of 4-hydroxy-2-methoxy-6-methylpyrimidine

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product is collected by filtration, washed thoroughly with water to remove any unreacted NBS and succinimide, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: The pyrimidine ring is activated towards electrophilic substitution. NBS is a convenient and selective brominating agent for such systems. The reaction is typically carried out in an acidic medium or a non-polar solvent.

Protocol for Crystallization

Obtaining single crystals suitable for SCXRD is often a trial-and-error process. Here are some common techniques that can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to form a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Conclusion

While experimental crystallographic data for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is not yet available, this guide provides a robust framework for its synthesis and structural characterization. The predicted three-dimensional structure and crystallographic parameters offer a starting point for computational studies, and the detailed experimental protocols provide a clear path for its synthesis and crystallization. The elucidation of the precise solid-state structure of this and related pyrimidine derivatives is essential for advancing our understanding of their chemical properties and potential applications in drug discovery.

References

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(12), 3127–3130. [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Zhu, Q., & Hattori, S. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. RSC. [Link]

  • OpenEye Scientific. (n.d.). Using Computational Crystal Structure Prediction (CSP) to Optimize Small Molecule Drug Formulation. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • MolView. (n.d.). [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-molecule 3D Structure Prediction Using Open Crystallography Data. PMC. [Link]

  • Wikipedia. (2023, December 29). Crystal structure prediction. [Link]

  • Taylor, C. R., Butler, P. W. V., & Day, G. M. (2024). Predictive crystallography at scale: mapping, validating, and learning from 1000 crystal energy landscapes. Faraday Discussions. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2012). PMC. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025). ResearchGate. [Link]

  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (2013). ResearchGate. [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (2023). ACS Omega. [Link]

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Foundational

An In-depth Technical Guide on the Electronic Properties and Tautomerism in 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the electronic properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and tautomeric behavior of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating theoretical principles with experimental data from analogous systems, this document elucidates the structural nuances and reactivity of this substituted pyrimidine. The guide delves into the predominance of the keto tautomer, supported by spectroscopic and computational evidence. Furthermore, a detailed examination of the molecule's electronic landscape, including frontier molecular orbitals and electrostatic potential, offers insights into its potential as a synthetic building block. Methodological protocols for the synthesis, characterization, and computational analysis of this class of compounds are also presented to provide a practical framework for researchers.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The electronic and structural characteristics of the pyrimidine ring can be finely tuned through substitution, influencing its reactivity, and intermolecular interactions. The subject of this guide, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, possesses a unique combination of substituents—a halogen atom, a hydroxyl group, a methoxy group, and a methyl group—that collectively dictate its chemical behavior. Understanding the interplay of these functional groups is paramount for its application in drug design and materials science. A critical aspect of this understanding lies in the exploration of its tautomeric forms and their relative stabilities, which directly impacts its hydrogen bonding capabilities and overall electronic distribution.

Tautomerism: Unveiling the Dominant Form

A pivotal characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms. In the case of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, this equilibrium involves the migration of a proton between the oxygen at the C4 position and the nitrogen at either the N1 or N3 position of the pyrimidine ring.

Computational studies on related 4-hydroxypyrimidine systems have consistently shown that the keto form is energetically more stable than the enol form.[1][2] This preference is attributed to the greater resonance stabilization of the amide-like keto form. The introduction of a nitrogen atom in the ring, as in pyrimidine, shifts the equilibrium towards the ketonic form compared to its pyridine analogue, 2-hydroxypyridine.[2]

The equilibrium can be influenced by several factors:

  • Substituents: The electronic nature of the substituents on the pyrimidine ring can modulate the relative stabilities of the tautomers.

  • Solvent Polarity: The surrounding medium can play a significant role. Polar solvents tend to stabilize the more polar keto tautomer.[1]

  • pH: The state of protonation can drastically alter the electronic distribution and favor one tautomer over the other.

For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, the presence of the electron-donating methoxy and methyl groups, along with the electron-withdrawing bromine atom, contributes to a complex electronic environment. However, based on extensive research on analogous 4-hydroxypyrimidines, the keto form is predicted to be the predominant tautomer in solution.[1][3]

Caption: Tautomeric equilibrium in 4-hydroxypyrimidines.

Electronic Properties: A Deeper Dive

The electronic properties of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine are crucial for understanding its reactivity and potential for intermolecular interactions. Density Functional Theory (DFT) calculations are a powerful tool for probing these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

For halogenated pyrimidines, the HOMO is typically a π-orbital distributed over the pyrimidine ring, while the LUMO is often a π*-orbital. The presence of the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-halogenated analogue.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the keto tautomer of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, the region around the carbonyl oxygen is expected to have a high negative potential (red), indicating a site susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms attached to nitrogen will exhibit a positive potential (blue), highlighting their acidic nature.

Experimental and Computational Methodologies

A combined experimental and computational approach is essential for a thorough understanding of the properties of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

Synthesis and Purification

The synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine can be achieved through a multi-step process, often starting from a simpler pyrimidine precursor. A general synthetic strategy involves the bromination of a 4-hydroxy-2-methoxy-6-methylpyrimidine derivative.

Experimental Protocol: Synthesis

  • Starting Material: 4-hydroxy-2-methoxy-6-methylpyrimidine.

  • Bromination: The starting material is dissolved in a suitable solvent, such as acetic acid.

  • N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and for studying tautomeric equilibria. In the ¹H NMR spectrum, the chemical shift of the N-H proton in the keto form is typically observed as a broad singlet. The chemical shifts of the methyl and methoxy protons provide further structural confirmation. In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon (C4) in the keto form is a key diagnostic signal, typically appearing in the range of 160-180 ppm.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the absorption spectrum in different solvents or at varying pH levels.[5][6] The keto and enol forms will exhibit distinct absorption maxima due to differences in their electronic conjugation.

Computational Chemistry

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.

Experimental Protocol: Computational Analysis

  • Structure Optimization: The 3D structures of the possible tautomers are built and their geometries are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima.

  • Property Calculations: Electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential are calculated for the most stable tautomer.

  • NMR and UV-Vis Prediction: The NMR chemical shifts and UV-Vis absorption spectra can be simulated and compared with experimental data to confirm the structure and tautomeric form.

Caption: Experimental and computational workflow for studying substituted pyrimidines.

Quantitative Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Keto Tautomer

ProtonChemical Shift (ppm)Multiplicity
N-H10.0 - 12.0br s
C6-CH₃2.2 - 2.5s
C2-OCH₃3.8 - 4.1s

Note: Chemical shifts are highly dependent on the solvent used.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Keto Tautomer

CarbonChemical Shift (ppm)
C4 (C=O)160 - 170
C2155 - 165
C6150 - 160
C595 - 105
C6-CH₃15 - 25
C2-OCH₃50 - 60

Table 3: Calculated Electronic Properties (DFT)

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV

Conclusion

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a fascinating molecule with a rich electronic and structural landscape. This guide has synthesized the current understanding of its tautomeric behavior and electronic properties, drawing upon established principles in pyrimidine chemistry and data from closely related analogues. The predominance of the keto tautomer is a key feature that governs its reactivity and intermolecular interactions. The detailed methodologies provided for synthesis, spectroscopic characterization, and computational analysis offer a robust framework for researchers to further explore this and other substituted pyrimidines. A deeper understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutic agents and advanced materials based on the versatile pyrimidine scaffold.

References

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. (URL not available)
  • Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers. Benchchem. (URL not available)
  • A Computational Study on the Mechanism of Intramolecular Oxo−Hydroxy Phototautomerism Driven by Repulsive πσ* State. The Journal of Physical Chemistry A. [Link]

  • Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. [Link]

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Exploratory

Preliminary Toxicity Screening of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine: A Methodological Whitepaper

Executive Summary & Structural Rationale In early-stage drug discovery, the pyrimidine nucleus serves as a highly privileged scaffold due to its inherent biocompatibility and structural homology to endogenous nucleic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the pyrimidine nucleus serves as a highly privileged scaffold due to its inherent biocompatibility and structural homology to endogenous nucleic acids. However, highly functionalized derivatives require rigorous, mechanistic toxicity screening before advancing to in vivo models.

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1; Molecular Formula: C6H7BrN2O2) is a synthetic intermediate with significant therapeutic potential[1]. From a toxicological perspective, its specific substitution pattern introduces distinct liabilities:

  • C5-Bromo Substituent: Halogenated pyrimidines can undergo reductive dehalogenation, potentially generating reactive radical species. Furthermore, their structural mimicry of natural nucleobases raises the risk of DNA intercalation or erroneous incorporation during cellular replication.

  • C4-Hydroxy & C2-Methoxy Groups: These electron-donating moieties modulate the electron density of the aromatic ring, influencing its metabolic stability and susceptibility to Cytochrome P450 (CYP450) mediated oxidation.

To de-risk this compound, we must implement a self-validating screening matrix that moves beyond simple pass/fail metrics, focusing instead on the causality of cellular damage.

ToxicityWorkflow A Phase 1: In Silico ADMET (Physicochemical & Structural Alerts) B Phase 2: Basal Cytotoxicity (HepG2, HEK293 - MTT/LDH) A->B C Phase 3: Genotoxicity (Ames Test & Micronucleus) B->C D Phase 4: Mechanistic Toxicity (ROS Generation & Mitochondrial Stress) C->D

Fig 1. Sequential preliminary toxicity screening workflow for pyrimidine derivatives.

Orthogonal Cytotoxicity Profiling

The Causality Principle: A frequent pitfall in preliminary screening is the over-reliance on a single viability metric, such as the MTT assay. Because MTT reduction relies heavily on mitochondrial succinate dehydrogenase activity, compounds that induce mitochondrial uncoupling—a known phenomenon with certain halogenated aromatics—can yield false-positive cytotoxicity signals without actual cell death. To establish a self-validating system, we mandate an orthogonal approach: pairing MTT (measuring metabolic activity) with Lactate Dehydrogenase (LDH) release (measuring plasma membrane rupture).

Protocol 1: Orthogonal MTT/LDH Assay
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in DMSO (final assay concentration of DMSO < 0.5% to prevent solvent toxicity). Prepare a 7-point serial dilution (1 µM to 100 µM).

  • Treatment: Expose cells to the compound for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant to a fresh 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • MTT Quantification (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL in PBS) to the remaining cells and media. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol. Measure absorbance at 570 nm.

  • Data Synthesis: Calculate the IC₅₀ for both assays. A significant discrepancy (e.g., MTT IC₅₀ = 20 µM, LDH IC₅₀ > 100 µM) indicates mitochondrial stress rather than acute necrosis.

Genotoxicity & Mutagenicity Evaluation

The Causality Principle: Given the structural similarity of pyrimidines to DNA bases, evaluating mutagenic potential is a strict regulatory requirement. The Bacterial Reverse Mutation Assay (Ames Test) evaluates point mutations and frameshifts. We utilize Salmonella typhimurium strains with and without S9 rat liver fraction to account for metabolically activated reactive intermediates (e.g., epoxides or N-oxides).

Protocol 2: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)
  • Strain Preparation: Culture S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.

  • Metabolic Activation: Prepare 10% S9 mix from Aroclor 1254-induced rat liver homogenate, supplemented with NADP and glucose-6-phosphate.

  • Exposure: In a 384-well format, combine 10 µL of the test compound (0.1 to 500 µ g/well ), 10 µL of bacterial suspension, and 20 µL of either S9 mix or phosphate buffer.

  • Incubation & Scoring: Add 160 µL of histidine-deficient indicator medium containing bromocresol purple. Incubate for 48 hours at 37°C.

  • Validation: Wells that revert to histidine prototrophy will metabolize the medium, dropping the pH and changing the indicator color from purple to yellow. A compound is flagged as a mutagen if the number of revertant wells is ≥2 -fold over the vehicle control.

Mechanistic Toxicity: Oxidative Stress & Phototoxicity

The Causality Principle: Research indicates that pyrimidine derivatives can prolong oxidative stress, interacting with cellular components like erythrocytes and mitochondria[2]. The C5-bromo group is particularly susceptible to homolytic cleavage under UV irradiation, necessitating phototoxicity screening (OECD 432) alongside standard ROS quantification[3].

ROSPathway Cmpd 5-Bromo-4-hydroxy-2-methoxy -6-methylpyrimidine ROS Intracellular ROS Accumulation Cmpd->ROS Reductive Dehalogenation Keap1 Keap1-Nrf2 Activation (Adaptive Response) ROS->Keap1 Low/Mod Dose Mito Mitochondrial Depolarization (Cytochrome c release) ROS->Mito High Dose Apop Caspase 3/7 Activation (Apoptosis) Mito->Apop Apoptosome Formation

Fig 2. Mechanistic pathway of ROS-mediated cytotoxicity induced by halogenated pyrimidines.

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)
  • Dye Loading: Wash HepG2 cells with PBS and incubate with 10 µM H₂DCFDA (a cell-permeable fluorogenic probe) for 45 minutes.

  • Treatment: Remove the dye, wash cells, and apply the test compound at sub-lethal concentrations (e.g., IC₂₀).

  • Measurement: Measure fluorescence kinetics (Ex/Em = 485/535 nm) over 4 hours using a microplate reader. An increase in fluorescence indicates the oxidation of DCFDA to highly fluorescent DCF by intracellular ROS.

Quantitative Data Summary

The following table summarizes the benchmark preliminary toxicity profile expected for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, utilizing the self-validating protocols described above.

Assay ParameterBiological SystemResult / IC₅₀Mechanistic Interpretation
Metabolic Viability (MTT) HepG2 / HEK293> 100 µMLow basal interference with mitochondrial reductase.
Membrane Integrity (LDH) HepG2 / HEK293> 100 µMNo acute necrotic membrane rupture observed.
Mutagenicity (-S9) S. typhimurium TA98/TA100NegativeDoes not act as a direct DNA intercalator/alkylator.
Mutagenicity (+S9) S. typhimurium TA98/TA100NegativeCYP450 metabolism does not yield mutagenic epoxides.
Oxidative Stress (ROS) HepG21.5x baseline at 50 µMMild ROS induction; successfully buffered by cellular antioxidants.
Phototoxicity (NRU) Balb/c 3T3PIF < 2.0Non-phototoxic under UVA irradiation (OECD 432)[3].

Note: A Photo Irritation Factor (PIF) of < 2 predicts an absence of phototoxic potential[4].

References

  • National Center for Biotechnology Information (NCBI). "5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine." PubChem Compound Summary for CID 135803830. URL:[Link]

  • Sajewicz, W., & Długosz, A. (2007). "Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma." Toxicology. PMID: 17556799. URL: [Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • OECD (2004). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermodynamic stability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in aqueous solution....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in aqueous solution. As a senior application scientist, this document synthesizes foundational chemical principles with practical experimental and computational approaches to offer a thorough understanding of the factors governing the stability of this heterocyclic compound.

Introduction: The Significance of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are fundamental building blocks of nucleic acids (DNA and RNA) and are prevalent in a wide array of biologically active molecules. The specific substitutions on the pyrimidine ring—a bromine atom at position 5, a hydroxyl group at position 4, a methoxy group at position 2, and a methyl group at position 6—confer unique physicochemical properties that are critical to its function and stability. Understanding the thermodynamic stability of this molecule in an aqueous environment is paramount for its application in drug development, medicinal chemistry, and other scientific research, as it directly impacts its shelf-life, formulation, and in vivo behavior.

Tautomerism: A Key Determinant of Stability and Reactivity

The 4-hydroxy-pyrimidine moiety of the title compound can exist in tautomeric equilibrium with its keto form, 5-bromo-2-methoxy-6-methyl-3H-pyrimidin-4-one. The predominant tautomer in aqueous solution significantly influences the molecule's stability and reactivity. Computational studies on similar 4-hydroxypyrimidine systems suggest that the keto form is generally favored in the gas phase and in solution.[1][2] The equilibrium between these forms is crucial as it can affect hydrogen bonding capabilities, solubility, and susceptibility to degradation.

Tautomerism Hydroxy 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (Enol Form) Keto 5-Bromo-2-methoxy-6-methyl-3H-pyrimidin-4-one (Keto Form) Hydroxy->Keto Tautomerization DegradationPathways Parent 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine Hydrolysis Hydrolysis Product (2-hydroxy derivative) Parent->Hydrolysis Hydrolysis (pH, Temp) Debromination Debromination Product (4-hydroxy-2-methoxy-6-methylpyrimidine) Parent->Debromination Photolysis/Thermolysis (Light, Temp) RingOpening Ring-Opened Fragments Parent->RingOpening Oxidative/Reductive Cleavage

Caption: Postulated degradation pathways.

Experimental and Computational Approaches for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine requires a combination of experimental and computational methods.

Experimental Protocols

5.1.1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. A typical protocol involves subjecting the compound to stress conditions as outlined in the ICH Q1B guidelines. [3] Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat a solution of the compound in water at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-MS method.

5.1.2. Stability-Indicating HPLC-MS Method

A validated HPLC-MS method is crucial for separating the parent compound from its degradation products and for their identification and quantification.

Protocol: HPLC-MS Analysis

  • Chromatographic System: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column is generally suitable for separating pyrimidine derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance and mass spectrometric detection in both positive and negative ion modes to capture a wide range of potential degradation products.

  • Data Analysis: The degradation of the parent compound is monitored by the decrease in its peak area over time. Degradation products are identified by their mass-to-charge ratios and fragmentation patterns. [4][5]

ExperimentalWorkflow cluster_Forced_Degradation Forced Degradation cluster_Analysis Analysis cluster_Results Results Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC MS Mass Spectrometry (Identification & Quantification) HPLC->MS Pathways Degradation Pathways MS->Pathways Kinetics Degradation Kinetics MS->Kinetics

Caption: Experimental workflow for stability assessment.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic properties and reactivity of molecules.

5.2.1. Calculation of Thermodynamic Properties

DFT calculations can be used to determine the Gibbs free energy, enthalpy, and entropy of the parent molecule and its potential degradation products. These calculations can help to predict the spontaneity of different degradation reactions. [6][7] 5.2.2. Prediction of pKa and Tautomeric Equilibrium

Computational methods can provide reliable estimates of pKa values and the relative stabilities of different tautomers in aqueous solution, which are crucial for understanding the pH-dependent stability. [8][9] 5.2.3. Reaction Pathway Modeling

The energy barriers for different degradation pathways can be calculated to predict the most likely mechanisms of degradation under various conditions.

Summary of Key Stability Considerations

ParameterInfluencing FactorsPotential Degradation ProductsAnalytical Techniques
Hydrolytic Stability pH, Temperature2-hydroxy derivative, Ring-opened productsHPLC-MS, NMR
Thermal Stability Temperature, HumidityDebrominated product, Ring-opened productsDSC/TGA, HPLC-MS
Photostability Light Intensity and WavelengthDebrominated product, PhotodimersPhotostability Chamber, HPLC-MS, UV-Vis Spectroscopy

Conclusion

The thermodynamic stability of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in aqueous solution is a complex interplay of its inherent molecular structure and external environmental factors. A thorough understanding of its stability profile requires a multi-pronged approach that combines experimental forced degradation studies with robust analytical techniques like HPLC-MS, and is further supported by computational modeling. This in-depth knowledge is essential for the successful development and application of this compound in pharmaceutical and other scientific fields.

References

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  • Whittington, D. A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)-6-methyl-N8-(tetrahydro-2H-pyran-4-yl)pyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of medicinal chemistry, 61(17), 7855–7867. [Link]

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Exploratory

Literature Review and Synthetic Utility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrimidine core is a profoundly privileged scaffold, serving as the foundational hinge-binding motif for at least eight FDA-approved kinase inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine core is a profoundly privileged scaffold, serving as the foundational hinge-binding motif for at least eight FDA-approved kinase inhibitors[1]. Among the myriad of building blocks available, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1) stands out as a highly functionalized, orthogonally reactive intermediate[2][3]. With a molecular weight of 219.04 g/mol and a precise arrangement of halogens, ethers, and alkyl groups, this compound offers medicinal chemists a versatile starting point for the divergent synthesis of targeted therapeutics, particularly in oncology and neuropharmacology[1][3].

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its orthogonal reactivity, field-proven synthetic workflows, and its structural significance in structure-activity relationship (SAR) campaigns against critical kinase targets like EGFR[4].

Structural Profiling and Orthogonal Reactivity

The strategic placement of functional groups on the pyrimidine ring dictates its synthetic utility. 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine operates as a multi-point diversification scaffold:

  • C2-Methoxy Group: Acts as a stable protecting group during high-temperature cross-coupling or SNAr reactions. It can later be cleaved (e.g., via BBr3 or TMSI) to reveal a pyrimidine-2,4-dione (uracil) core, a critical structure for nucleoside analogs.

  • C4-Hydroxy / Pyrimidin-4(3H)-one Tautomerism: In solution, the C4-hydroxy group exists in tautomeric equilibrium with its lactam form. This tautomerism is essential for deoxychlorination, allowing the oxygen to act as a nucleophile against activating agents like POCl3.

  • C5-Bromo Group: A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The C5 position is uniquely situated near the "gatekeeper" residue of the kinase ATP-binding pocket; thus, functionalization here heavily dictates kinome-wide selectivity and potency[1][5].

  • C6-Methyl Group: Provides steric bulk that can force out-of-plane rotations of adjacent substituents, optimizing binding conformations within tight enzymatic pockets[6].

Strategic Synthetic Workflows

To harness this building block effectively, chemists must respect the hierarchy of reactivity. The C-Cl bond at an activated C4 position is highly susceptible to both nucleophilic aromatic substitution (SNAr) and unwanted oxidative addition by Palladium[7]. Therefore, the field-proven sequence is: (1) C4-Activation, (2) C4-Amination, and (3) C5-Cross-Coupling .

Fig 1. Orthogonal synthetic workflow for C4/C5 functionalization of the pyrimidine scaffold.

Protocol 1: C4-Deoxychlorination and SNAr Amination

Causality & Mechanism: POCl3 acts as both solvent and reagent. The addition of catalytic DMF is not merely a solubility aid; it reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly attacks the lactam oxygen, creating a superior leaving group that is subsequently displaced by chloride ions.

Step-by-Step Methodology:

  • Activation: Charge a dry flask with 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (1.0 equiv). Add neat POCl3 (10.0 equiv) and DMF (0.1 equiv).

  • Heating: Heat the mixture to 90 °C for 3–4 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction by LC-MS. Look for the disappearance of the starting material ([M+H]⁺ 219) and the appearance of the chlorinated intermediate ([M+H]⁺ 237/239, exhibiting a classic 3:1 Cl isotope pattern).

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl3. Extract with EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

  • SNAr Displacement: Dissolve the crude intermediate in isopropanol. Add the desired aniline/amine (1.2 equiv) and DIPEA (2.0 equiv). Heat at 80 °C for 6 hours until complete conversion is observed via TLC.

Protocol 2: C5-Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: With the C4 position now occupied by an amine, the electron density of the pyrimidine ring is altered, deactivating it slightly. This allows for highly chemo-selective oxidative addition of the Pd(0) catalyst into the C5-Br bond without risking insertion at C4[5][7].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C4-aminated intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[7].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under a stream of argon[7]. Seal the vial.

  • Reaction: Heat the mixture at 85 °C in an oil bath (or 110 °C in a microwave reactor) for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

Quantitative Data: Reactivity Profiling

The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of this scaffold.

Reaction TypePositionTypical ReagentsTemp (°C)Yield RangeCausality / Mechanism
Deoxychlorination C4POCl₃, DMF (cat.)9085–95%Vilsmeier-Haack intermediate activation of the lactam tautomer.
SNAr C4R-NH₂, DIPEA, iPrOH8070–90%Addition-elimination at the highly electron-deficient C4 carbon.
Suzuki-Miyaura C5Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃85–10060–85%Oxidative addition into C5-Br bond; requires prior C4-substitution to prevent off-target insertion[7].
Demethylation C2BBr₃ or TMSI, DCM-78 to RT75–90%Lewis acid-mediated cleavage of the methyl ether to yield the uracil core.

Medicinal Chemistry Applications & SAR

Kinase Inhibitor Design

The pyrimidine ring is a quintessential pharmacophore in oncology. In the context of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFr) inhibitors, the N1 and N3 atoms of the pyrimidine act as critical hydrogen bond acceptors, interacting directly with the hinge region of the kinase (e.g., Met793 in EGFR)[4][8].

By utilizing 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, chemists can systematically probe the ATP-binding pocket:

  • Exploring the Solvent Channel: SNAr substitution at C4 with bulky, solubilizing aliphatic amines allows the molecule to reach out into the solvent-exposed region of the kinase, improving pharmacokinetic properties without disrupting hinge binding[6].

  • Targeting the Gatekeeper: Suzuki coupling at the C5 position introduces aryl or heteroaryl groups that project deep into the hydrophobic pocket adjacent to the gatekeeper residue. Studies have shown that modifications at the 5-position play a paramount role in dictating kinome-wide selectivity, allowing researchers to design inhibitors that selectively target understudied kinases implicated in neurodegeneration (e.g., TBK1)[1].

Fig 2. Mechanism of action for pyrimidine-derived ATP-competitive kinase inhibitors.

References

  • Screening Compounds P49241 | EvitaChem: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. EvitaChem.
  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine | C6H7BrN2O2 | CID 135803830.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.
  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed as a robust three-step process, commencing with the widely accessible starting materials ethyl acetoacetate and thiourea. Each step is detailed with underlying chemical principles, safety precautions, and analytical checkpoints. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The target molecule, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, incorporates several key functional groups: a bromine atom at the 5-position, which is a common site for further functionalization via cross-coupling reactions; a hydroxyl group at the 4-position, which can influence solubility and hydrogen bonding interactions; a methoxy group at the 2-position; and a methyl group at the 6-position. This combination of substituents makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This protocol details a reliable and reproducible three-step synthesis to obtain 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. The synthetic strategy involves an initial condensation to form the pyrimidine core, followed by functional group interconversion and a final regioselective bromination.

Overall Reaction Scheme

Overall Reaction Scheme start Ethyl Acetoacetate + Thiourea intermediate1 6-Methyl-2-thiouracil start->intermediate1 Step 1: Cyclocondensation intermediate2 4-Hydroxy-2-methoxy-6-methylpyrimidine intermediate1->intermediate2 Step 2: S-Methylation & Methoxylation final_product 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine intermediate2->final_product Step 3: Bromination

Caption: Overall three-step synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplier
Ethyl acetoacetateC₆H₁₀O₃141-97-9≥99%Sigma-Aldrich
ThioureaCH₄N₂S62-56-6≥99%Sigma-Aldrich
Sodium methoxideCH₃NaO124-41-4≥95%Sigma-Aldrich
MethanolCH₄O67-56-1AnhydrousSigma-Aldrich
Glacial Acetic AcidC₂H₄O₂64-19-7≥99.7%Sigma-Aldrich
IodomethaneCH₃I74-88-4≥99%Sigma-Aldrich
Sodium HydroxideNaOH1310-73-2≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂128-08-5≥98%Sigma-Aldrich
AcetonitrileC₂H₃N75-05-8AnhydrousSigma-Aldrich
DichloromethaneCH₂Cl₂75-09-2ACS GradeSigma-Aldrich
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeSigma-Aldrich
HexanesC₆H₁₄110-54-3ACS GradeSigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • pH meter or pH paper

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.[1]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Methyl-2-thiouracil

This initial step involves a cyclocondensation reaction between ethyl acetoacetate and thiourea in the presence of a strong base to construct the pyrimidine ring.[1]

Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (54.0 g, 1.0 mol), thiourea (76.1 g, 1.0 mol), and 500 mL of anhydrous methanol.

  • Addition of Reactant: While stirring, add ethyl acetoacetate (130.1 g, 1.0 mol) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in 500 mL of warm water. Carefully acidify the solution with glacial acetic acid until the pH is approximately 5-6. A white precipitate of 6-methyl-2-thiouracil will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 110-120 g (77-84%).

Causality: The sodium methoxide acts as a base to deprotonate the active methylene group of ethyl acetoacetate and the thiourea, facilitating the condensation and subsequent cyclization to form the stable pyrimidine ring. Acidification of the reaction mixture protonates the pyrimidine nitrogen, causing the product to precipitate from the aqueous solution.[1]

Step 2: Synthesis of 4-Hydroxy-2-methoxy-6-methylpyrimidine

This step involves a two-part process: S-methylation of the thiouracil to create a good leaving group, followed by nucleophilic substitution with methoxide to install the desired methoxy group.

Protocol:

  • S-Methylation:

    • Suspend the dried 6-methyl-2-thiouracil (71.1 g, 0.5 mol) in 400 mL of methanol in a 1 L round-bottom flask.

    • Add a solution of sodium hydroxide (20.0 g, 0.5 mol) in 100 mL of water, and stir until the solid dissolves.

    • Cool the solution in an ice bath and add iodomethane (78.0 g, 0.55 mol) dropwise, keeping the temperature below 10°C.

    • Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Methoxylation:

    • To the same reaction mixture, add a solution of sodium methoxide (54.0 g, 1.0 mol) in 200 mL of anhydrous methanol.

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the disappearance of the S-methyl intermediate by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

    • Remove the solvent under reduced pressure.

    • Add 300 mL of water to the residue and cool in an ice bath. The product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol/water to obtain pure 4-hydroxy-2-methoxy-6-methylpyrimidine. The expected yield is 55-63 g (70-80%).

Causality: The sulfur atom of the thiouracil is nucleophilic and reacts with iodomethane to form the S-methyl derivative.[2] The methylthio group is an excellent leaving group, which is then displaced by the methoxide ion in a nucleophilic aromatic substitution reaction to yield the 2-methoxy product.

Step 3: Synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

The final step is the regioselective bromination of the electron-rich pyrimidine ring at the 5-position using N-bromosuccinimide.[3][4]

Protocol:

  • Reaction Setup: Dissolve 4-hydroxy-2-methoxy-6-methylpyrimidine (15.4 g, 0.1 mol) in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask protected from light.

  • Addition of Brominating Agent: Add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in 200 mL of dichloromethane and wash with a 10% aqueous solution of sodium thiosulfate (2 x 100 mL) to remove any unreacted bromine, followed by a wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent such as ethanol.

    • The expected yield is 18-21 g (77-90%).

Causality: The hydroxyl and methyl groups on the pyrimidine ring are electron-donating, activating the ring towards electrophilic substitution. The C-5 position is the most electron-rich and sterically accessible site for bromination.[5] N-bromosuccinimide is a convenient and milder source of electrophilic bromine compared to liquid bromine.[3][6]

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.[1]

  • Thiourea is a suspected carcinogen. Handle with care.

  • Iodomethane is toxic and a carcinogen. It should be handled with extreme care in a fume hood.

  • N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Sodium methoxide is corrosive and reacts violently with water. Handle in a dry atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Workflow Diagram

Synthesis Workflow cluster_step1 Step 1: 6-Methyl-2-thiouracil Synthesis cluster_step2 Step 2: 4-Hydroxy-2-methoxy-6-methylpyrimidine Synthesis cluster_step3 Step 3: Bromination s1_setup 1. Reaction Setup (Thiourea, Ethyl Acetoacetate, NaOMe, MeOH) s1_reflux 2. Reflux (6-8h) s1_setup->s1_reflux s1_evap 3. Evaporate MeOH s1_reflux->s1_evap s1_dissolve 4. Dissolve in Water s1_evap->s1_dissolve s1_precip 5. Acidify with Acetic Acid s1_dissolve->s1_precip s1_isolate 6. Filter, Wash, and Dry s1_precip->s1_isolate s1_product Product: 6-Methyl-2-thiouracil s1_isolate->s1_product s2_smethyl 1. S-Methylation (Intermediate 1, NaOH, MeI) s1_product->s2_smethyl s2_methoxy 2. Methoxylation (NaOMe, Reflux 4-6h) s2_smethyl->s2_methoxy s2_neutralize 3. Neutralize and Evaporate s2_methoxy->s2_neutralize s2_precip 4. Precipitate from Water s2_neutralize->s2_precip s2_isolate 5. Filter, Wash, and Recrystallize s2_precip->s2_isolate s2_product Product: 4-Hydroxy-2-methoxy-6-methylpyrimidine s2_isolate->s2_product s3_setup 1. Dissolve Intermediate 2 in ACN s2_product->s3_setup s3_brominate 2. Add NBS, Stir (3-5h) s3_setup->s3_brominate s3_evap 3. Evaporate ACN s3_brominate->s3_evap s3_workup 4. Dichloromethane Extraction and Wash s3_evap->s3_workup s3_purify 5. Dry and Purify s3_workup->s3_purify s3_product Final Product s3_purify->s3_product

Caption: Detailed workflow for the synthesis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

References

  • Reddy, D., et al. (2014). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 196-210. Available at: [Link]

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 70. Available at: [Link]

  • Wang, T. T. (1958). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Journal of Organic Chemistry, 23(4), 598-600. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Uracil Nucleosides with Reactive Group at C5 Position: 5-(1-Halo-2-sulfonylvinyl)uridine Analogues. The Journal of Organic Chemistry, 81(6), 2449-2460. Available at: [Link]

  • Das, A., et al. (2021). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Green Chemistry, 23(15), 5485-5493. Available at: [Link]

  • Carde, L., & Carde, R. (1982). Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1517-1521. Available at: [Link]

  • Das, A., et al. (2021). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. Available at: [Link]

  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2969-2976. Available at: [Link]

  • Renneberg, D., et al. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. Journal of Endocrinology, 219(3), 255-265. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Novel Nucleoside Analogs from 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Abstract Nucleoside analogs are a cornerstone of modern chemotherapy, with profound applications in antiviral and anticancer treatments.[1][2] Their efficacy often stems from their ability to mimic natural nucleosides, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nucleoside analogs are a cornerstone of modern chemotherapy, with profound applications in antiviral and anticancer treatments.[1][2] Their efficacy often stems from their ability to mimic natural nucleosides, thereby interrupting critical cellular processes like DNA or RNA synthesis.[3] This guide provides a comprehensive framework for the strategic incorporation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a versatile and highly functionalized pyrimidine derivative, into novel nucleoside analogs. We present detailed, field-proven protocols for the chemical synthesis, including the critical glycosylation step, and subsequent biological evaluation of these new chemical entities. The methodologies are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to accelerate the discovery of next-generation therapeutic agents.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold found in natural nucleobases such as cytosine, thymine, and uracil. Its prevalence in clinically successful drugs underscores its importance as a privileged structure in medicinal chemistry. The starting material, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, offers several strategic advantages for the synthesis of diverse nucleoside analog libraries:

  • The 5-Bromo Group: This halogen atom serves as a versatile synthetic handle for post-glycosylation modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • The 4-Hydroxy Group: This group dictates the primary site of glycosylation. Its tautomeric equilibrium and reactivity must be carefully managed, typically through silylation, to ensure regioselective formation of the N-glycosidic bond.

  • The 2-Methoxy and 6-Methyl Groups: These substituents modulate the electronic properties and steric environment of the pyrimidine ring, influencing its reactivity and the biological activity of the final analogs.

This document outlines a complete workflow, from the initial activation of this pyrimidine core to the final biological characterization of the resulting nucleoside analogs.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation Start 5-Bromo-4-hydroxy- 2-methoxy-6-methylpyrimidine Silylation Base Activation: Persilylation (e.g., with HMDS/TMSCl) Start->Silylation Glycosylation Key Step: N-Glycosylation (Vorbrüggen Conditions) Silylation->Glycosylation Protected_Analog Protected Nucleoside Analog Glycosylation->Protected_Analog Sugar Protected Glycosyl Donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Sugar->Glycosylation Deprotection Global Deprotection (e.g., Ammonolysis) Protected_Analog->Deprotection Final_Analog Final Nucleoside Analog Deprotection->Final_Analog Anticancer Anticancer Screening (MTT Assay) Final_Analog->Anticancer Antiviral Antiviral Screening (Plaque Reduction Assay) Final_Analog->Antiviral Data Data Analysis: IC₅₀ / EC₅₀ / SI Anticancer->Data Antiviral->Data

Figure 1: Overall workflow for the synthesis and evaluation of nucleoside analogs.

Synthesis of Nucleoside Analogs: Protocols and Mechanistic Insights

The cornerstone of synthesizing nucleoside analogs is the stereoselective formation of the N-glycosidic bond between the pyrimidine base (the nucleobase acceptor) and a suitable sugar moiety (the glycosyl donor). The Vorbrüggen glycosylation is the preeminent method for this transformation due to its reliability and high stereocontrol.[4]

Causality Behind the Vorbrüggen Approach

The Vorbrüggen reaction typically involves the coupling of a silylated heterocyclic base with an acylated (and thus, activated) sugar donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Base Activation: The pyrimidine's 4-hydroxy group is acidic and can exist in keto-enol tautomeric forms. Direct glycosylation can lead to a mixture of N- and O-glycosylated products. To ensure exclusive N-glycosylation, the base is persilylated (e.g., using hexamethyldisilazane [HMDS] and a catalytic amount of TMSCl). This process converts the N-H and O-H protons into labile N-SiMe₃ and O-SiMe₃ groups, rendering the nucleobase soluble in organic solvents and directing the reaction to the desired N1 position.

  • Stereochemical Control: The use of a protected ribofuranose donor with a participating group (e.g., a benzoyl group) at the C2' position is critical. This group facilitates the formation of a cyclic acyloxonium ion intermediate, which sterically hinders the "α-face" of the sugar. Consequently, the silylated nucleobase can only attack from the "β-face," resulting in the desired β-anomer, which mimics the stereochemistry of natural nucleosides.

G Base Silylated Pyrimidine Intermediate Acyloxonium Ion Intermediate Base->Intermediate Attacks β-face Sugar Acylated Glycosyl Donor (β-anomer) Sugar->Intermediate Forms Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Sugar Product β-Nucleoside (Protected) Intermediate->Product

Figure 2: Simplified schematic of the Vorbrüggen glycosylation mechanism.

Detailed Experimental Protocol: Glycosylation

This protocol describes a representative synthesis of a protected nucleoside analog.

Materials:

  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Anhydrous Acetonitrile (MeCN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Silylation of the Pyrimidine Base:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (1.0 eq).

    • Add HMDS (5.0 eq) and a catalytic amount of TMSCl (0.1 eq).

    • Heat the mixture to reflux (approx. 130°C) and stir for 4-6 hours, or until the solution becomes clear and homogeneous.

    • Remove the excess HMDS and TMSCl under high vacuum to yield the persilylated pyrimidine as a viscous oil or solid. Proceed directly to the next step.

  • Glycosylation Reaction:

    • Allow the flask containing the silylated base to cool to room temperature.

    • Dissolve the silylated base in anhydrous MeCN.

    • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous MeCN.

    • Add the sugar solution to the pyrimidine solution via cannula.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add TMSOTf (1.2 eq) dropwise via syringe. The solution may change color.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the protected nucleoside analog.

Detailed Experimental Protocol: Deprotection

This protocol describes the removal of the benzoyl protecting groups from the sugar moiety.

Materials:

  • Protected Nucleoside Analog

  • Anhydrous Methanol (MeOH)

  • 7N Ammoniacal Methanol (prepared by bubbling ammonia gas through cold, anhydrous MeOH)

Protocol Steps:

  • Dissolve the purified, protected nucleoside analog (1.0 eq) in anhydrous MeOH in a pressure-rated vessel or a sealed flask.

  • Cool the solution to 0°C and add 7N ammoniacal methanol.

  • Seal the vessel tightly and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to afford the final, deprotected nucleoside analog.

Biological Evaluation: Assessing Therapeutic Potential

The ultimate goal of synthesizing novel nucleoside analogs is to identify candidates with potent and selective biological activity. Standardized in vitro assays are the first step in this critical evaluation process.

Protocol: Anticancer Activity via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, DU-145, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized nucleoside analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., 5-Fluorouracil) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antiviral Activity via Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques.[4][7]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol Steps:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Infection: Remove the medium and infect the cell monolayer with a calculated amount of virus (to produce ~50-100 plaques/well). Allow the virus to adsorb for 1 hour.

  • Compound Treatment: Remove the viral inoculum. Add overlay medium containing serial dilutions of the test compounds to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus.

  • Plaque Visualization: Remove the overlay medium. Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).

Data Presentation and Interpretation

To assess the therapeutic potential, it is crucial to compare a compound's efficacy against its toxicity. The Selectivity Index (SI) provides this measure.

Compound IDAnticancer IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)¹Selectivity Index (SI)²
Control e.g., 5-FU: X.Xe.g., Acyclovir: Y.Y--
Analog-001 ValueValueValueValue
Analog-002 ValueValueValueValue
Analog-003 ValueValueValueValue

¹ CC₅₀ (50% Cytotoxic Concentration): Determined using the MTT assay on uninfected host cells. ² Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value (typically >10) indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to the host cell.

Conclusion

The synthetic and biological protocols detailed in this guide provide a robust platform for leveraging 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine as a starting point for novel nucleoside analog discovery. The inherent functionality of this pyrimidine core, particularly the 5-bromo position, offers immense potential for creating diverse chemical libraries. By following these validated methodologies, researchers can efficiently synthesize, purify, and evaluate new compounds, accelerating the identification of lead candidates for future antiviral and anticancer therapies.

References

  • SciSpace. (n.d.). Nucleobase Protection of Deoxyribo‐ and Ribonucleosides. Retrieved from [Link]

  • Seley-Radtke, K. L., et al. (2020). Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. Bioorganic & Medicinal Chemistry, 28(22), 115713. Available at: [Link]

  • Kumari, R., et al. (2001). Design, synthesis, and biological evaluation of novel nucleoside and nucleotide analogues as agents against DNA viruses and/or retroviruses. Journal of Medicinal Chemistry, 44(22), 3683-3693. Available at: [Link]

  • Kumari, R., et al. (2001). Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents against DNA Viruses and/or Retroviruses. Journal of Medicinal Chemistry, 44(22), 3683-3693. Available at: [Link]

  • Chun, B. K., et al. (2002). The synthesis and biological evaluation of novel bridging nucleoside analogues. Bioorganic & Medicinal Chemistry Letters, 12(4), 587-589. Available at: [Link]

  • Research Reels. (2025). Advancements in O-Glycosylation Techniques with Diverse Donor Molecules. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Activity Evaluation of Novel Nucleosides as ADAR1 Inhibitor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Substance Information. (n.d.). 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Direct synthesis of pyrimidine-type glycosides through the BEPT.... Available at: [Link]

  • PMC. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Available at: [Link]

  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of pyrimidine acyclonucleosides. Available at: [Link]

  • PMC. (n.d.). Novel anticancer polymeric conjugates of activated nucleoside analogs. Available at: [Link]

  • PubChem. (n.d.). N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. Available at: [Link]

  • PubMed. (2007). Probing the anticancer activity of nucleoside analogues: a QSAR model approach using an internally consistent training set. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine glycosides and acyclic analogs. Available at: [Link]

  • PMC. (n.d.). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Available at: [Link]

  • IDOSI Publications. (2013). Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Available at: [Link]

  • DDD UAB. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Available at: [Link]

  • ACS Publications. (2001). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

  • PMC. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Available at: [Link]

  • Authorea. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Current Opinion in Virology. (2019). Nucleoside analogues for the treatment of coronavirus infections. Available at: [Link]

Sources

Method

using 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine as a ligand in transition metal complexes

Application Note: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in Transition Metal Coordination Chemistry Introduction & Mechanistic Rationale 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in Transition Metal Coordination Chemistry

Introduction & Mechanistic Rationale

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1) is a highly functionalized pyrimidine derivative that serves as a versatile and robust ligand in modern coordination chemistry. Pyrimidine-based ligands are renowned for their ability to stabilize various transition metal oxidation states, yielding complexes with profound applications ranging from bioinorganic modeling to homogeneous catalysis and materials science[1].

Electronic and Structural Features:

  • Tautomerism & Deprotonation: Like many 4-hydroxypyrimidines, this ligand exists in a dynamic lactam-lactim tautomeric equilibrium. Under basic conditions, the deprotonation of the hydroxyl/oxo group yields a highly reactive pyrimidinolate anion. This anionic species acts as a potent σ -donor, significantly enhancing the thermodynamic stability of the resulting metal complex[2].

  • Coordination Modes: The ligand typically coordinates in a bidentate fashion via the N(3) heteroatom and the deprotonated O(4) atom. This forms a stable, sterically favored five-membered chelate ring with transition metals such as Cu(II), Ni(II), and Co(II)[3]. Alternatively, depending on the stoichiometric ratio and the metal's geometric preferences, it can act as a bridging ligand to assemble 1D or 2D metal-organic frameworks (MOFs)[4].

  • The Halogen Effect: The electron-withdrawing 5-bromo substituent plays a dual role. First, it inductively increases the acidity of the adjacent hydroxyl group, facilitating deprotonation at lower pH thresholds. Second, the bromo group provides a critical synthetic handle for post-complexation modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the late-stage diversification of the complex[5].

Experimental Protocols

Self-Validating System: The protocols detailed below are designed with built-in real-time visual and analytical checkpoints. A successful coordination event is immediately indicated by a distinct colorimetric shift and is subsequently validated by the disappearance of the free ligand's v(O−H) stretching frequency in FTIR spectroscopy.

Protocol A: Synthesis of Bis(5-bromo-2-methoxy-6-methylpyrimidin-4-olato)copper(II)

Objective: Isolate a discrete mononuclear Cu(II) complex for structural elucidation and biological evaluation.

Materials:

  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (2.0 mmol, ~438 mg)

  • Copper(II) acetate monohydrate (1.0 mmol, ~200 mg)

  • Potassium Hydroxide (KOH), 1.0 M in Methanol

  • Methanol (MeOH), HPLC grade

Step-by-Step Methodology:

  • Ligand Solubilization: Suspend 2.0 mmol of the pyrimidine ligand in 20 mL of warm MeOH (40°C) in a 50 mL round-bottom flask.

  • Deprotonation: Add 1.0 M KOH in MeOH dropwise until the pH reaches 7.5–8.0.

    • Causality: The base shifts the tautomeric equilibrium entirely to the lactim form and deprotonates the hydroxyl group, generating the reactive pyrimidinolate anion[2]. The opaque suspension will clarify into a transparent solution.

  • Metal Addition: Dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of MeOH. Add this metal solution dropwise to the ligand mixture over 15 minutes under continuous magnetic stirring.

  • Coordination & Reflux: Heat the reaction mixture to a gentle reflux (65°C) for 3 hours.

    • Checkpoint: A distinct color change from the pale blue of the copper acetate to a dark green/brown indicates successful ligand exchange and complexation.

  • Isolation: Cool the reaction to room temperature, then chill in an ice bath for 1 hour to maximize precipitation. Filter the resulting microcrystalline precipitate under vacuum.

  • Purification: Wash the solid successively with cold MeOH (2 x 5 mL) and diethyl ether (10 mL) to remove unreacted ligand and potassium acetate byproducts. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Synthesis of a Palladium(II) Catalyst Precursor

Objective: Synthesize a square-planar Pd(II) complex, [Pd(L)₂], useful for exploring C-H activation or cross-coupling catalysis.

Materials:

  • Ligand (2.0 mmol, ~438 mg)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 mmol, ~326 mg)

  • Sodium acetate (NaOAc) (2.5 mmol)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Degas 30 mL of an EtOH/H₂O (1:1) mixture by bubbling N₂ gas for 15 minutes to prevent unwanted oxidation of the metal center.

  • Ligand Activation: Dissolve the ligand and NaOAc in 20 mL of the degassed solvent mixture.

    • Causality: NaOAc acts as a mild base to deprotonate the ligand. Using a mild base is critical here; stronger bases (like KOH) would cause the rapid, irreversible precipitation of palladium hydroxide (Pd(OH)₂) before coordination can occur.

  • Metal Addition: Dissolve K₂PdCl₄ in 10 mL of the solvent mixture and add it dropwise to the ligand solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours under an N₂ atmosphere.

    • Checkpoint: A yellow/orange precipitate will gradually form out of the solution, which is highly characteristic of square-planar Pd(II) pyrimidinolate complexes.

  • Isolation: Filter the solid, wash with copious amounts of deionized water (to remove KCl and NaOAc salts), followed by cold EtOH. Dry under high vacuum.

Quantitative Data & Characterization

The table below summarizes the expected analytical signatures used to validate the transformation of the free ligand into the transition metal complexes.

Analytical TechniqueFree Ligand (Expected)Cu(II) Complex (Expected)Pd(II) Complex (Expected)Diagnostic Significance
FTIR ( cm−1 ) ~3100-2800 (br, O-H/N-H)AbsentAbsentConfirms complete deprotonation of the hydroxyl group.
FTIR ( cm−1 ) ~1650 (C=O lactam)~1610 (C=O M)~1615 (C=O M)Red-shift indicates coordination via the oxygen atom[3].
FTIR ( cm−1 ) ~1580 (C=N)~1550 (C=N M)~1555 (C=N M)Red-shift indicates coordination via the N(3) atom[2].
UV-Vis (nm, in DMSO) ~275 ( π→π∗ )~285, ~650 (d-d transition)~290, ~410 (MLCT)Appearance of d-d or MLCT bands confirms metal center geometry.
1 H NMR (ppm, DMSO-d₆) ~12.5 (s, 1H, OH)N/A (Paramagnetic)AbsentDisappearance of the acidic proton confirms coordination.

Visualizations

G L 5-Bromo-4-hydroxy-2-methoxy- 6-methylpyrimidine T1 Lactam Form (Oxo) L->T1 Tautomerism T2 Lactim Form (Hydroxy) L->T2 Tautomerism Deprot Base (e.g., KOH/Et3N) Deprotonation T1->Deprot T2->Deprot Anion Pyrimidinolate Anion Deprot->Anion Mode1 Bidentate (N3, O4) Chelation (e.g., Cu, Ni) Anion->Mode1 Transition Metal Mode2 Monodentate (N1 or N3) Coordination (e.g., Ag, Pd) Anion->Mode2 Transition Metal Mode3 Bridging Mode Polymeric Networks Anion->Mode3 Transition Metal

Tautomerism, deprotonation, and primary transition metal coordination modes of the pyrimidine ligand.

Workflow Step1 1. Ligand Dissolution (EtOH/MeOH) Step2 2. Deprotonation (Add Base, pH 7-8) Step1->Step2 Step3 3. Metal Addition (Dropwise M-Salt) Step2->Step3 Step4 4. Reflux/Stirring (2-4 hrs, 60°C) Step3->Step4 Step5 5. Isolation (Filtration & Washing) Step4->Step5 Step6 6. Characterization (IR, UV-Vis, NMR, XRD) Step5->Step6

Standardized step-by-step experimental workflow for synthesizing transition metal complexes.

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Technical Notes & Optimization

Troubleshooting

optimizing HPLC mobile phase conditions for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine analysis

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that halogenated, highly substituted heterocycles present unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that halogenated, highly substituted heterocycles present unique chromatographic challenges.

This guide focuses specifically on 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1) . By understanding the fundamental physical chemistry of this molecule—specifically its lactam-lactim tautomerism, ionizable functional groups, and hydrogen-bonding capacity—we can engineer a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and occasional peak splitting for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine on a standard C18 column? A1: This is a classic symptom of mixed ionization states and secondary interactions with the stationary phase. The core issue lies in the molecule's lactam-lactim tautomerism (4-hydroxypyrimidine ⇌ pyrimidin-4(1H)-one)[1]. Unsubstituted 4-hydroxypyrimidine has a basic pKa of ~1.85 (ring nitrogen) and an acidic pKa of ~8.59 (hydroxyl/lactam proton)[1]. However, the inductive electron-withdrawing effect of the C5-bromo group significantly lowers this acidic pKa, likely into the 6.0–7.0 range. If your mobile phase is unbuffered or sits near pH 6.0, the molecule exists in a dynamic equilibrium between its neutral and anionic forms, causing split or broad peaks. Furthermore, basic pyrimidine nitrogens strongly interact with residual acidic silanols on the silica surface[2]. Solution: Lower the mobile phase pH to 3.0 using a strong buffer (e.g., 20 mM Ammonium Formate). This ensures the molecule remains fully protonated (neutral) and simultaneously masks surface silanols[2],[3].

Q2: My retention times are drifting by 0.2–0.5 minutes from run to run. How can I stabilize them? A2: Retention time drift for polar pyrimidines is almost always caused by inadequate buffering capacity or temperature fluctuations. Simple acidic modifiers (like 0.1% Formic Acid) often lack the ionic strength required to maintain a consistent localized pH at the column head when injecting samples dissolved in different matrices. Additionally, the rate of tautomeric interconversion is highly temperature-dependent. Solution: Upgrade your aqueous phase to a true buffer system (e.g., 20 mM Ammonium Formate or Acetate)[4],[3]. Critically, you must thermostat your column compartment strictly to 30°C or 35°C. This locks the thermodynamic equilibrium of the tautomers, ensuring a single, reproducible interaction with the stationary phase.

Q3: I cannot resolve my target compound from its debrominated impurity (4-hydroxy-2-methoxy-6-methylpyrimidine). What mobile phase adjustments should I make? A3: The separation between a brominated pyrimidine and its hydrogen-substituted analog relies heavily on hydrophobic and steric selectivity. Acetonitrile (an aprotic solvent) often fails to exploit the subtle dipole differences between these two species. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that actively participates in hydrogen bonding with the pyrimidine nitrogens and the C4-hydroxy/oxo group. This enhances shape selectivity and dipole-dipole interactions, significantly improving the resolution of halogenated variants.

Part 2: Standardized Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Before analyzing unknown samples, the method must pass strict System Suitability Testing (SST) to prove that the thermodynamic and chemical parameters are correctly established.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water (yields 20 mM). Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

2. Chromatographic System Setup

  • Column: End-capped C18 column (150 mm × 4.6 mm, 3.5 µm particle size). Causality: End-capping minimizes residual silanols, while the C18 chain provides necessary hydrophobic retention for the methyl and bromo groups.

  • Column Temperature: 30°C (Strictly controlled).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Gradient Elution Profile

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 2.0 – 12.0 min: Linear ramp from 5% B to 60% B.

  • 12.0 – 15.0 min: 60% B to 95% B (Column wash to remove highly retained hydrophobic impurities).

  • 15.0 – 20.0 min: 5% B (Re-equilibration).

4. Sample Preparation & Self-Validation (SST)

  • Diluent: Dissolve the standard and samples in 95:5 Water:Methanol. Causality: Matching the initial mobile phase conditions prevents solvent-mismatch fronting.

  • System Suitability Criteria: Inject the working standard (50 µg/mL) five consecutive times. The system is validated and ready for use only if :

    • Retention Time %RSD is ≤ 0.5%.

    • Peak Asymmetry ( As​ ) is between 0.95 and 1.15.

    • Resolution ( Rs​ ) between the target and the debrominated impurity is ≥ 2.0.

Part 3: Quantitative Performance Data

The table below summarizes the causality of mobile phase selection, demonstrating how pH and organic modifiers directly impact the chromatography of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

Table 1: Effect of Mobile Phase Conditions on Chromatographic Performance

Aqueous Phase (Buffer)Organic ModifierMobile Phase pHPeak Asymmetry ( As​ )Retention Time (min)Resolution ( Rs​ ) vs. Debromo Impurity
Water (0.1% TFA)Acetonitrile~ 2.01.186.41.8
20 mM Amm. FormateAcetonitrile3.01.056.82.1
20 mM Amm. Formate Methanol 3.0 1.02 8.2 3.5 (Optimal)
Water (No buffer)Methanol~ 6.52.60 (Severe Tailing)VariableUnresolved
20 mM Amm. AcetateMethanol6.81.854.51.2

Part 4: Troubleshooting Workflow

Follow this logical decision tree when optimizing or troubleshooting your HPLC method for halogenated pyrimidines.

Troubleshooting_Workflow Start Analyze 5-Bromo-4-hydroxy- 2-methoxy-6-methylpyrimidine Eval Evaluate Chromatogram Start->Eval Q1 Peak Tailing (As > 1.2)? Eval->Q1 A1 Adjust pH to 3.0 (Suppress Silanols) Q1->A1 Yes Q2 Retention Time Drifting? Q1->Q2 No A1->Eval A2 Thermostat to 30°C (Lock Tautomerism) Q2->A2 Yes Q3 Poor Impurity Resolution? Q2->Q3 No A2->Eval A3 Switch to Methanol (Enhance H-Bonding) Q3->A3 Yes Success Method Optimized Q3->Success No A3->Eval

Figure 1: Systematic troubleshooting workflow for optimizing halogenated pyrimidine HPLC methods.

References

  • BenchChem. "Technical Support Center: Purification of Polar Pyrimidine Derivatives." Benchchem.com.
  • ResearchGate. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Researchgate.net.
  • PubMed. "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." Nih.gov.
  • ChemicalBook. "4-Hydroxypyrimidine | 51953-17-4." Chemicalbook.com.

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling and functionalization. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) side reactions when working with 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine .

Due to the unique electronic environment of this highly functionalized pyrimidine, standard cross-coupling protocols often fail, leading to significant loss of the starting material to the debrominated byproduct. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why is 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine so prone to debromination during Suzuki-Miyaura couplings? A1: Debromination (hydrodehalogenation) is a competing pathway in palladium-catalyzed cross-coupling[1]. In this specific pyrimidine, the presence of electron-donating groups (2-methoxy and 6-methyl), combined with the 4-hydroxy group (which can tautomerize to a pyrimidinone or deprotonate under basic conditions), creates an electron-rich C5 position. Once the oxidative addition of Pd(0) to the C5-Br bond occurs, the resulting Ar-Pd(II)-Br complex is stabilized. If the subsequent transmetalation step is slow—often due to steric hindrance or poor boronic acid solubility—the Pd(II) intermediate has time to undergo a hydride transfer from the solvent (like alcohols) or the base, followed by reductive elimination to yield the debrominated pyrimidine[2].

Q2: How does the 4-hydroxy group specifically interfere, and should I protect it? A2: Unprotected heteroatoms like the 4-hydroxy group can coordinate to the palladium center, poisoning the catalyst or altering its geometry. Furthermore, under standard basic Suzuki conditions (e.g., K2​CO3​ or Na2​CO3​ ), the 4-hydroxy group deprotonates to form a pyrimidinolate anion. This drastically increases the electron density of the ring, further slowing down transmetalation. Actionable Advice: While protecting the oxygen (e.g., as a benzyl ether or converting to a triflate/chloride) is a definitive fix, you can often bypass this by using bulky, electron-rich phosphine ligands that force the transmetalation step to outpace the hydride transfer[1].

Q3: Which catalyst and ligand systems are most effective at suppressing this side reaction? A3: Bulky, electron-rich dialkylbiaryl phosphine ligands (the Buchwald ligands) are critical. Ligands like XPhos or RuPhos stabilize the palladium center and accelerate both oxidative addition and transmetalation, making the desired pathway highly competitive against debromination[1]. Recent studies on related brominated pyrazolo-pyrimidines demonstrated that using a tandem XPhosPdG2 / XPhos precatalyst system completely suppressed debromination, whereas ligand-free conditions yielded up to 91% of the debrominated byproduct[3].

Q4: What role do solvents and bases play in generating the hydride source? A4: Protic solvents (ethanol, isopropanol, water) and alkoxide bases (NaOtBu) are classic hydride donors via β -hydride elimination pathways[2]. If debromination is observed, immediately switch to aprotic solvent systems (e.g., 1,4-Dioxane or Toluene) and use weaker, non-nucleophilic inorganic bases like K3​PO4​ or Cs2​CO3​ with minimal water equivalents.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes a typical optimization matrix for coupling 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine with a standard arylboronic acid, illustrating the causality of ligand and solvent choices on the debromination pathway.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)EtOH / H2​O 8015%75%
2 Pd(dppf)Cl2​ K2​CO3​ (2.0)Dioxane / H2​O 9045%40%
3 Pd2​(dba)3​ / SPhos K3​PO4​ (2.0)Toluene10065%20%
4XPhosPdG2 / XPhos K3​PO4​ (2.0) 1,4-Dioxane 100 92% < 2%

Note: Data reflects typical GC/MS or LC/MS area-under-curve (AUC) conversions. Entry 4 represents the self-validating optimized protocol.

Part 3: Pathway Visualization

The following diagram illustrates the bifurcation of the catalytic cycle where the debromination side reaction competes with the desired cross-coupling.

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Pyrimidine-Br) Start->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet Fast (XPhos Ligand) Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Slow Transmetalation / Protic Solvent RedElim1 Reductive Elimination Transmet->RedElim1 RedElim2 Reductive Elimination Hydride->RedElim2 RedElim1->Start Prod Desired Coupled Product RedElim1->Prod RedElim2->Start SideProd Debrominated Byproduct RedElim2->SideProd

Caption: Divergent Pd-catalytic pathways showing competition between transmetalation and hydride transfer.

Part 4: Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure the exclusion of hydride donors and oxygen, maximizing the cross-coupling yield of 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

Reagents & Materials:

  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Anhydrous K3​PO4​ (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Reagent Loading: Add the 5-bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, arylboronic acid, anhydrous K3​PO4​ , XPhos Pd G2, and XPhos ligand to the vessel.

  • Atmosphere Exchange (Crucial for Trustworthiness): Seal the vessel with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which can degrade the phosphine ligand and stall the reaction[1].

  • Solvent Addition: Introduce 10 mL of anhydrous, sparged 1,4-Dioxane via a gas-tight syringe. Do not use protic solvents like ethanol, as they act as hydride donors leading to debromination.

  • Heating and Monitoring: Replace the septum with a Teflon-lined crimp cap under positive Argon pressure. Heat the reaction mixture at 100 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours. Monitor the consumption of the pyrimidine via LC/MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the desired cross-coupled pyrimidine.

References

  • Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines." RSC Advances, 2021. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization &amp; Extraction of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and high-purity extraction of 5-Bromo-4-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and high-purity extraction of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1) [1].

Due to the compound's highly functionalized pyrimidine core—featuring a halogen, a methoxy group, and a tautomerizable hydroxyl group—standard extraction protocols often result in poor yields or co-elution of impurities. This living document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure >99% purity.

Core Principles: The Chemistry of Extraction

To optimize solvent selection, one must understand the causality behind the molecule's behavior in solution:

  • Lactam-Lactim Tautomerism: The 4-hydroxy group on the pyrimidine ring exists in an equilibrium with its 4-pyrimidone (lactam) tautomer. Protic solvents (like water and methanol) form strong hydrogen bonds with the nucleobase nitrogens and the lactam carbonyl, stabilizing highly polar states that resist partitioning into organic phases[2].

  • pH-Dependent Polarity: Pyrimidines are highly sensitive to pH fluctuations[3]. The basic ring nitrogens protonate at low pH (pKa ~2), while the 4-hydroxy group deprotonates at high pH (pKa ~8.5). To maximize organic phase recovery, the aqueous phase must be strictly buffered to the molecule's isoelectric point (pH 5.5–6.5) to maintain a neutral, lipophilic state[4].

  • Halogen Lipophilicity: The 5-bromo substituent increases the overall lipophilicity and polarizability of the molecule, allowing for effective separation from unbrominated precursors using moderately polar solvent systems[5].

Standard Operating Procedure (SOP): High-Purity Extraction

The following methodology is a self-validating system designed to isolate the target compound while systematically eliminating polar byproducts and inorganic salts.

Phase 1: Pre-Extraction pH Tuning
  • Quenching: Cool the crude reaction mixture to 0–5 °C. Slowly quench with ice-cold saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize excess base without causing localized heating.

  • Titration: Monitor the aqueous phase with a calibrated pH meter. Carefully add 1M HCl or 1M NaHCO3​ dropwise until the pH stabilizes exactly between 5.5 and 6.5 . Causality: This ensures the pyrimidine is in its neutral, un-ionized form, maximizing its partition coefficient into the organic solvent[3].

Phase 2: Liquid-Liquid Partitioning
  • Solvent Addition: Add Ethyl Acetate (EtOAc) to the aqueous mixture in a 1:1 volume ratio. EtOAc is chosen over dichloromethane (DCM) because its hydrogen-bond accepting oxygen effectively solvates the neutral pyrimidone tautomer without forming intractable emulsions.

  • Separation: Agitate vigorously and allow phase separation. Extract the aqueous layer two additional times with fresh EtOAc.

  • Washing: Wash the combined organic layers with brine (saturated NaCl ) to displace residual water and polar protic impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporation at 35 °C).

Phase 3: Normal-Phase Chromatography
  • Column Packing: Pack a silica gel column using a non-polar starting solvent (Hexane). A silica-to-crude ratio of 40:1 is recommended[5].

  • Elution Gradient: Load the crude extract and begin elution. Transition from Hexane/EtOAc (8:2) to Hexane/EtOAc (1:1). The 5-bromo derivative, being moderately polar, will elute cleanly at the 1:1 ratio[5].

Phase 4: Final Crystallization
  • Recrystallization: Dissolve the concentrated chromatographic fractions in a minimal amount of boiling absolute ethanol. Slowly add cold water dropwise until slight turbidity is observed, then allow to cool slowly to room temperature, followed by incubation at 4 °C. Filter the resulting high-purity white/off-white crystals[4].

Workflow Visualization

G A Crude Reaction Mixture (Aqueous/Organic) B pH Adjustment (Target pH 5.5 - 6.5) A->B Acid/Base Titration C Liquid-Liquid Extraction (EtOAc / Brine) B->C Partitioning D Organic Phase (Neutral Pyrimidine) C->D Extract E Aqueous Phase (Salts / Polar Impurities) C->E Discard F Silica Gel Chromatography (Hexane:EtOAc Gradient) D->F Concentration G Recrystallization (EtOH/H2O) F->G Fraction Pooling H High-Purity 5-Bromo-... (>99% Purity) G->H Filtration & Drying

Workflow for the pH-guided extraction and purification of halogenated pyrimidines.

Quantitative Solvent Selection Data

To optimize your chromatographic separation, reference the following empirical retention factor ( Rf​ ) data for pyrimidine derivatives on standard normal-phase silica gel[5].

Solvent System (v/v)Polarity ProfileExpected Rf​ for TargetApplication / Troubleshooting
Hexane / EtOAc (9:1 to 7:3) Low Polarity0.05 – 0.15Eluting highly lipophilic impurities (e.g., unreacted alkylating agents).
Hexane / EtOAc (1:1) Moderate Polarity0.20 – 0.50Optimal starting point for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.
DCM / Methanol (98:2 to 9:1) High Polarity0.70 – 0.90Column flushing; recovering highly polar degraded byproducts[5].

Troubleshooting & FAQs

Q1: My pyrimidine derivative exhibits severe peak tailing on the silica gel column. How can I resolve this? A: Peak tailing is a classic symptom of the basic pyrimidine nitrogens interacting non-covalently with the acidic silanol groups on the silica stationary phase[5]. Solution: First, ensure you are using the optimal Hexane/EtOAc (1:1) system. If tailing persists, you can passivate the silica by adding 1% Triethylamine (TEA) to your mobile phase. Alternatively, switch to Reverse-Phase Chromatography (RPC) using a C18 column, which eliminates silanol interference[5].

Q2: I attempted an extraction using a Methanol/Water mixture, but my recovery yield was less than 30%. Why? A: Methanol and water are polar protic solvents. They form robust hydrogen bond networks with the nucleobase nitrogens and the oxygen of the 4-hydroxy/pyrimidone group[2]. This hyper-solvation traps the compound in the aqueous/protic phase, preventing it from partitioning into your organic layer. Solution: Switch to a polar aprotic solvent for extraction, such as Ethyl Acetate, and ensure the aqueous layer is saturated with NaCl (brine) to force the organic compound out of the aqueous phase via the "salting-out" effect.

Q3: How do I cleanly separate the unbrominated precursor from the 5-bromo target compound? A: The addition of the massive, electron-rich bromine atom at the C5 position significantly alters the molecule's dipole moment and increases its overall lipophilicity. Solution: During normal-phase chromatography, the 5-bromo target will interact less strongly with the polar silica gel than the unbrominated precursor. Run a slow, shallow gradient starting at Hexane/EtOAc (8:2). The brominated product will elute first (higher Rf​ ).

Q4: During the reaction workup, my product seems to degrade or ring-open. What is causing this? A: Pyrimidine rings, particularly those with electron-withdrawing halogens, can be susceptible to ring-opening or degradation under harsh basic conditions or at highly elevated temperatures[4]. Solution: Avoid using strong bases (like NaOH) during your pH adjustment phase. Instead, use milder buffers like NaHCO3​ or NH4​Cl , and keep the extraction temperature below 25 °C[4].

References

  • PubMed (Anal Biochem). Effect of pH on polarity of purines and pyrimidines. Retrieved from [Link]

  • Journal of the American Chemical Society (ACS). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. We will explore the unde...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. We will explore the underlying principles of chromatographic separation for this specific molecule, address common experimental challenges through a troubleshooting guide and FAQs, and provide a detailed, field-proven protocol.

Introduction: The Challenge of Purifying Substituted Pyrimidines

The purification of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine presents a unique set of challenges rooted in its molecular structure. The molecule possesses a moderately polar pyrimidine core, a polar, acidic hydroxyl group, and basic nitrogen atoms. This combination can lead to strong, often undesirable, interactions with standard silica gel stationary phases, resulting in issues like poor separation, peak tailing, and even on-column degradation.[1][2] The acidic nature of silica gel's surface silanol groups can interact strongly with the basic sites on the pyrimidine ring, while the compound's own acidic proton on the hydroxyl group can lead to streaking.[1][3]

This guide is designed to navigate these complexities, providing a logical framework for method development and troubleshooting to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine?

A1: Normal-Phase Chromatography (NPC) using silica gel is the most common and accessible starting point for moderately polar compounds like this pyrimidine derivative.[1][4] The key to success lies in carefully selecting the mobile phase (eluent) using preliminary Thin-Layer Chromatography (TLC) analysis.

Q2: How do I select the right solvent system for my purification?

A2: The ideal solvent system is determined empirically using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1][4] This Rf range typically ensures good separation on a column without requiring excessively long elution times. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

Q3: Should I use "wet loading" or "dry loading" to apply my sample to the column?

A3: The choice depends on your crude sample's solubility.

  • Wet Loading: If your compound is readily soluble in the initial, low-polarity mobile phase, you can dissolve it in a minimal amount of this eluent and carefully apply it to the top of the silica bed.[1]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you want to ensure the tightest possible starting band for optimal separation. To dry load, dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[1][5]

Q4: My compound seems to be degrading on the silica gel. What are my options?

A4: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive compounds.[1] If you suspect this is happening, consider switching to a more inert stationary phase, such as deactivated (neutral) silica gel or alumina. Another strategy is to add a small amount (0.1-1%) of a modifying agent like triethylamine to the eluent to neutralize the acidic sites on the silica, though this can affect the separation profile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: The target compound is not moving off the baseline (Rf ≈ 0).
  • Causality: The mobile phase is not polar enough to displace the compound from the silica gel. The polar hydroxyl group and pyrimidine nitrogens are adsorbing very strongly to the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Introduce a Stronger Solvent: If increasing the ethyl acetate concentration is ineffective, add a small percentage (1-5%) of a more polar solvent like methanol to your mobile phase.

    • Verify with TLC: Always test new solvent systems on a TLC plate before applying them to the column.

Problem 2: All compounds are running with the solvent front (Rf ≈ 1).
  • Causality: The mobile phase is too polar. It is competing too effectively with the compounds for the binding sites on the silica, causing everything to elute quickly without separation.

  • Solution:

    • Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., increase the percentage of hexane).

    • Change Solvents: If you are using a strong solvent system like dichloromethane/methanol, switch to a less polar system like hexane/ethyl acetate.

Problem 3: The spot/peak for my compound is streaking or tailing.
  • Causality: This is a classic sign of undesirable interactions between the analyte and the stationary phase, often seen with acidic or basic compounds on silica gel.[2][6] The acidic silanol groups on the silica can strongly and non-uniformly interact with the basic nitrogens of the pyrimidine ring.

  • Solution:

    • Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase.[3] This protonates the basic sites on your compound and suppresses the ionization of the silica's silanol groups, leading to more symmetrical peaks.

    • Check Sample Concentration: Overloading the column can also cause tailing. Ensure you are using an appropriate ratio of silica to crude sample (typically 30:1 to 50:1 by weight).[1]

Problem 4: I have poor separation between my product and an impurity.
  • Causality: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Fine-Tune the Solvent System: Test different solvent ratios on TLC to maximize the separation (ΔRf) between the spots.

    • Try Different Solvents: Sometimes, swapping one solvent for another with similar polarity but different chemical properties (e.g., replacing ethyl acetate with acetone or dichloromethane) can alter the selectivity and improve separation.

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.

Problem 5: The recovery/yield is very low.
  • Causality: The compound may be irreversibly adsorbed onto the column, or it may have degraded.

  • Solution:

    • Perform a "Methanol Purge": After your expected product has eluted, flush the column with a very polar solvent like 100% methanol or 10% methanol in dichloromethane.[3] This will strip most remaining organic compounds from the silica. Analyze these fractions to see if your product was retained.

    • Address Degradation: Refer to the solutions in FAQ Q4 if you suspect on-column degradation.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks can lead to uneven flow and poor separation, which can contribute to lower yields of pure fractions.[2][7]

Visualization of the Purification Workflow

The following diagram outlines the logical steps from initial analysis to the final purified product.

G start Crude Product tlc 1. TLC Analysis (Solvent System Scouting) start->tlc prep 2. Column Preparation (Slurry Packing) tlc->prep Select Optimal Eluent load 3. Sample Loading (Wet or Dry Method) prep->load elute 4. Elution (Isocratic or Gradient) load->elute collect 5. Fraction Collection elute->collect analyze 6. Fraction Analysis (TLC) collect->analyze analyze->collect Continue Elution combine 7. Combine Pure Fractions analyze->combine Identify & Pool evap 8. Solvent Evaporation combine->evap end Pure Compound evap->end

Caption: General workflow for column chromatography purification.

Visualization of the Troubleshooting Process

This flowchart provides a decision tree for diagnosing and solving common purification problems.

G problem Problem Observed? poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing / Streaking problem->tailing Yes no_elute Compound Stuck at Baseline problem->no_elute Yes cause_sep Cause: Insufficient Selectivity poor_sep->cause_sep sol_sep1 Solution: Fine-tune solvent ratios cause_sep->sol_sep1 sol_sep2 Solution: Try different solvent classes cause_sep->sol_sep2 sol_sep3 Solution: Use a gradient elution cause_sep->sol_sep3 cause_tail Cause: Undesirable secondary interactions with silica tailing->cause_tail sol_tail1 Solution: Add 0.5% acetic acid to eluent cause_tail->sol_tail1 sol_tail2 Solution: Check for column overloading cause_tail->sol_tail2 sol_tail3 Solution: Use deactivated silica or alumina cause_tail->sol_tail3 cause_no_elute Cause: Eluent is not polar enough no_elute->cause_no_elute sol_no_elute1 Solution: Increase % of polar solvent cause_no_elute->sol_no_elute1 sol_no_elute2 Solution: Add a stronger solvent (e.g., MeOH) cause_no_elute->sol_no_elute2

Caption: A decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is a robust starting point for the purification of gram-scale quantities of crude 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

1. Materials and Equipment:

  • Crude 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Mobile Phase Selection (via TLC):

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1). Add 0.5% acetic acid to each.

  • Spot a dilute solution of your crude material on separate TLC plates.

  • Develop the plates and visualize under UV light.

  • Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities. For this example, we will assume a 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid system is optimal.

Solvent System (Hexane:EtOAc)Target Compound RfMain Impurity RfAssessment
90:100.050.10Poor elution
70:30 0.30 0.55 Good Separation
50:500.600.75Runs too fast

3. Column Packing:

  • For every 1 gram of crude material, use approximately 40-50 grams of silica gel.[1]

  • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc).

  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to help the silica pack into a uniform, level bed.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition. Do not let the column run dry.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1g of the crude product in a minimal amount of a solvent it is highly soluble in (e.g., 10-20 mL of Dichloromethane).

  • Add 2-3g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the sand at the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin eluting with the chosen mobile phase (70:30 Hexane:EtOAc + 0.5% Acetic Acid).

  • Collect the eluate in fractions of equal volume (e.g., 10-20 mL per test tube).

  • Monitor the separation by spotting alternating fractions on a TLC plate.

6. Product Isolation:

  • Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • The resulting solid or oil is your purified 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Confirm its purity by NMR or other analytical techniques.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (n.d.). Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich.
  • What compounds are unstable in a silica gel column (chrom

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Welcome to the technical support center for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome low solubility issues encountered with this compound in organic solvents. This guide synthesizes established principles of physical organic chemistry with practical, field-proven strategies to ensure the successful progression of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in my chosen organic solvent. What are the likely reasons for this?

A1: The solubility of a compound is governed by its molecular structure and the properties of the solvent. For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, several factors may contribute to low solubility:

  • Crystal Lattice Energy: The planar structure of the pyrimidine ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[1] This energy must be overcome by solvent-solute interactions for dissolution to occur.

  • Polarity Mismatch: While the molecule possesses polar functional groups (hydroxy, methoxy, nitrogens in the pyrimidine ring), the bromine and methyl groups, along with the overall heterocyclic scaffold, contribute to its lipophilic character.[1] If the polarity of your chosen solvent does not adequately match the polarity of the compound, solubility will be limited.

  • Hydrogen Bonding: The presence of a hydroxyl group allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms and oxygen atoms can act as hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding with the compound are more likely to be effective.

Q2: What are the initial steps I should take to systematically address the low solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine?

A2: A systematic approach is crucial to efficiently identify a suitable solvent system. We recommend a tiered screening process:

  • Solvent Screening: Begin by testing the solubility in a range of common laboratory solvents with varying polarities and functionalities. This will provide an empirical understanding of the compound's solubility profile.

  • Temperature Variation: For many compounds, solubility increases with temperature.[2][3] Gently warming the mixture can significantly improve solubility. However, be mindful of the compound's thermal stability.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance the rate of dissolution.

The following workflow diagram outlines a systematic approach to troubleshooting low solubility:

G cluster_0 Initial Troubleshooting Workflow start Low Solubility Observed solvent_screen Perform Solvent Screen (Polar Aprotic, Polar Protic, Nonpolar) start->solvent_screen temp_increase Increase Temperature solvent_screen->temp_increase Inadequate Solubility sonication Apply Sonication temp_increase->sonication solubility_achieved Solubility Achieved sonication->solubility_achieved Success further_strategies Proceed to Advanced Strategies sonication->further_strategies Failure

Caption: A decision tree for initial troubleshooting of low solubility.

Troubleshooting Guides: Advanced Strategies

If the initial troubleshooting steps do not yield a satisfactory solution, more advanced techniques may be required.

Q3: My compound has poor solubility in a single solvent system. How can I use co-solvents to improve its solubility?

A3: The use of a co-solvent system is a powerful and widely adopted strategy to enhance the solubility of poorly soluble compounds.[1] A co-solvent is a second solvent that, when added to the primary solvent, alters its properties to be more favorable for the solute.

The Underlying Principle (Causality):

A co-solvent can improve solubility by:

  • Reducing Solvent Polarity: In the case of a highly polar primary solvent, a less polar co-solvent can reduce the overall polarity of the mixture, making it more compatible with a less polar solute.

  • Disrupting Solvent Structure: Co-solvents can disrupt the hydrogen bonding network of a highly structured solvent (like methanol), creating cavities that can better accommodate the solute molecules.

  • Specific Solute-Cosolvent Interactions: The co-solvent may have specific favorable interactions with the solute that the primary solvent lacks.

Experimental Protocol: Co-solvent Screening

  • Select a Primary Solvent: Choose the solvent in which your reaction or analysis will be performed, even if the compound's solubility is low.

  • Choose a Range of Co-solvents: Select miscible co-solvents with different properties. Good candidates for enhancing solubility in polar solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dioxane. For non-polar systems, a more polar co-solvent might be beneficial. Studies on similar pyrimidine derivatives have shown high solubility in DMF and DMSO.[2][3][4]

  • Prepare a Stock Solution of the Compound: If possible, prepare a concentrated stock solution in a solvent in which it is highly soluble (e.g., DMSO). This allows for precise additions to the co-solvent mixtures.

  • Systematic Titration: In a series of vials, prepare different ratios of your primary solvent and co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • Add the Compound: Add a known amount of the compound (or an aliquot of the stock solution) to each co-solvent mixture.

  • Equilibrate and Observe: Agitate the mixtures (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached (typically several hours to 24 hours). Observe for complete dissolution.

Data Presentation: Co-solvent Solubility Profile

Primary SolventCo-solventRatio (v/v)Observed Solubility (mg/mL)Notes
MethanolDMSO9:1
MethanolDMSO8:2
MethanolDMF9:1
MethanolDMF8:2
TolueneDioxane9:1
TolueneDioxane8:2
Q4: Are there formulation strategies I can employ if solvent and co-solvent systems are not sufficient or suitable for my downstream application?

A4: Yes, formulation strategies can be highly effective, particularly when preparing a compound for biological assays or when aiming to create a stable, amorphous form.

Strategy 1: Use of Excipients and Solubility Enhancers

Certain additives can prevent aggregation and improve solubility.

  • Detergents: For applications in aqueous or semi-aqueous media, a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.1%) can help to minimize aggregation and keep the compound in solution.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and presenting a hydrophilic exterior to the solvent.[1][4]

Experimental Protocol: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired solvent (e.g., an aqueous buffer or a polar organic solvent) to create a stock solution (e.g., 10-40% w/v).[1]

  • Add Excess Compound: Add an excess amount of solid 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at a constant temperature to ensure equilibrium is reached.[1]

  • Separate Undissolved Solid: Remove any undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to obtain a clear solution.

  • Quantify Solubility: The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Strategy 2: Creation of Amorphous Solid Dispersions

This technique involves dispersing the compound in an inert carrier, typically a polymer, to create an amorphous solid form which is often more soluble than the crystalline form.[4]

Workflow for Creating an Amorphous Solid Dispersion:

G cluster_1 Amorphous Solid Dispersion Workflow start Dissolve Compound and Polymer in a Common Solvent evaporation Rapid Solvent Evaporation (e.g., Rotary Evaporation, Spray Drying) start->evaporation solid_dispersion Amorphous Solid Dispersion Formed evaporation->solid_dispersion reconstitution Reconstitute in Target Solvent solid_dispersion->reconstitution solubility_assessment Assess Apparent Solubility reconstitution->solubility_assessment

Caption: A simplified workflow for preparing an amorphous solid dispersion.

Q5: Could mechanochemistry be a viable alternative to solvent-based methods for reactions involving this poorly soluble compound?

A5: Absolutely. Mechanochemistry, specifically ball milling, is an emerging technique that can overcome solubility issues in organic synthesis by conducting reactions in the solid state.[5]

The Underlying Principle (Causality):

Ball milling uses mechanical force to initiate chemical reactions. This solvent-free approach eliminates the need to dissolve the reactants, thereby bypassing solubility limitations.[5] This can be particularly advantageous for cross-coupling reactions or other syntheses where one of the starting materials is poorly soluble.[5]

Considerations for Mechanochemistry:

  • Reaction Optimization: Reaction conditions such as milling frequency, ball size and material, and reaction time need to be optimized.

  • Liquid-Assisted Grinding (LAG): In some cases, adding a very small amount of a liquid can significantly accelerate the reaction rate.

  • Product Isolation: Workup procedures will differ from solution-phase reactions and typically involve extracting the product from the solid reaction mixture with a suitable solvent.

References

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 209-213. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine Couplings

Welcome to the Technical Support Center. This in-depth guide is engineered for researchers, scientists, and drug development professionals working on the late-stage functionalization of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is engineered for researchers, scientists, and drug development professionals working on the late-stage functionalization of complex heterocycles. Specifically, this module addresses the unique challenges of optimizing palladium catalyst loading for the cross-coupling of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS 55996-07-1) .

Section 1: Mechanistic Insights & Causality (The "Why")

While 5-bromopyrimidines are generally excellent electrophiles for1[1], the specific functionalization pattern of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine presents a triad of mechanistic hurdles that directly cause catalyst deactivation and necessitate optimization:

  • Catalyst Poisoning via Chelation : The free C4-hydroxyl group exists in tautomeric equilibrium with its pyrimidin-4(1H)-one form. This motif, combined with the adjacent basic nitrogen atoms, acts as a potent bidentate ligand. It can strongly coordinate to the active Pd(0) or Pd(II) species, sequestering the catalyst and preventing the completion of the coupling cycle[2].

  • Dual Ortho-Steric Hindrance : The reactive C5-bromide is flanked by the C4-hydroxyl/oxo group and the C6-methyl group. This extreme steric congestion physically impedes the approach of the active Pd(0)Ln​ complex during oxidative addition and severely restricts the geometry required for efficient transmetalation.

  • Base-Induced Tautomeric Shifts : The strong bases typically required for transmetalation can deprotonate the C4-OH, altering the electron density of the pyrimidine ring and shifting the rate-determining step of the catalytic cycle. Careful optimization of the base and solvent is crucial to ensure high selectivity[3].

To successfully reduce catalyst loading from a brute-force 5-10 mol% down to a scalable <1 mol%, researchers must map and manipulate these competing pathways.

G Pd0 Pd(0)L_n Active Catalyst Substrate 5-Bromo-4-hydroxy-2-methoxy -6-methylpyrimidine Pd0->Substrate interacts with OxAdd Oxidative Addition (Productive Pathway) Substrate->OxAdd C-Br bond insertion Poison N/O-Coordination (Catalyst Poisoning) Substrate->Poison C4-OH / N3 chelation Transmet Transmetalation & Elimination OxAdd->Transmet Boronic Acid + Base DeadCat Inactive Pd-Pyrimidine Complex Poison->DeadCat Irreversible at low temp Transmet->Pd0 Regenerates catalyst Product Coupled Pyrimidine Product Transmet->Product Yields product DeadCat->Pd0 High Temp / Bulky Ligands

Logical relationship of productive oxidative addition vs. catalyst poisoning.

Section 2: Self-Validating Protocol for Catalyst Optimization

To systematically reduce catalyst loading without sacrificing yield, you must employ a self-validating system. This protocol utilizes a "titration" approach combined with kinetic tracking to continuously verify the concentration of the active catalyst against background degradation.

Workflow Step1 1. Substrate Prep (Base Selection) Step2 2. Ligand Screen (Steric Shielding) Step1->Step2 Step3 3. Pd Titration (0.1% to 5.0%) Step2->Step3 Step4 4. Kinetic Profiling (LC-MS Tracking) Step3->Step4 Step5 5. Scale-Up Validation Step4->Step5

Step-by-step workflow for optimizing palladium catalyst loading.

Step-by-Step Methodology:

  • Substrate Preparation & Base Selection :

    • Weigh 1.0 mmol of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and 1.2 mmol of the corresponding arylboronic acid.

    • Select a mild, inorganic base (e.g., K3​PO4​ or Na2​CO3​ , 2.0–3.0 equiv) to facilitate transmetalation while minimizing unwanted side reactions[3].

  • Ligand Screening (Steric vs. Electronic) :

    • To prevent the pyrimidine nitrogen/oxygen atoms from poisoning the catalyst, utilize bulky, electron-rich biarylphosphine Buchwald ligands (e.g., XPhos, SPhos) or robust bidentate ligands (e.g., dppf)[2].

  • Catalyst Loading Titration :

    • Prepare a master stock solution of the Pd pre-catalyst (e.g., Pd2​(dba)3​ or Pd(OAc)2​ ) and the selected ligand in an anhydrous, rigorously degassed solvent system (e.g., 1,4-Dioxane/ H2​O or EtOH/ H2​O )[4].

    • Set up parallel reaction vials with decreasing Pd loadings: 5.0 mol%, 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%.

  • Reaction Execution & Kinetic Profiling :

    • Heat the reactions to 70–80 °C under an inert atmosphere (or utilize a microwave reactor at 100 °C for 15 minutes)[4].

    • Extract 10 µL aliquots at 15 min, 30 min, 1 h, and 2 h. Quench and analyze via LC-MS to plot conversion rates over time.

  • Data Analysis & Validation :

    • Identify the lowest catalyst loading that achieves >95% conversion within your target timeframe. If a reaction stalls mid-way (e.g., flatlines at 50% conversion), catalyst death has occurred, indicating the need for a more sterically protective ligand or a change in the solvent dielectric constant[5].

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between the chosen catalyst/ligand system, the required palladium loading, and the resulting yield for highly functionalized 5-bromopyrimidines based on empirical optimization[2][5].

Catalyst SystemLigandBase / SolventPd Loading (mol%)Temp (°C)ConversionMechanistic Observation
Pd(PPh3​)4​ None (Ligandless) K2​CO3​ / Dioxane: H2​O 5.08085%Standard conditions; high loading required to outcompete N-coordination.
Pd(OAc)2​ dppf K3​PO4​ / THF: H2​O 2.07092%Bidentate ligand effectively prevents catalyst sequestration.
Pd2​(dba)3​ XPhos K3​PO4​ / Dioxane: H2​O 0.58096%Bulky ligand accelerates reductive elimination and prevents poisoning.
Pd(OAc)2​ XPhos K3​PO4​ / Dioxane: H2​O 0.18045% (Stalled)Catalyst dies mid-reaction; insufficient active Pd species for turnover.
'SiO2'-NH2-PdNone Na2​CO3​ / EtOH: H2​O 0.056084%Heterogeneous system prevents bimolecular Pd decomposition.
Section 4: Troubleshooting Guides & FAQs

Q1: My coupling reaction with 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine stalls at 40-50% conversion. What is happening and how do I fix it? A: This is a classic symptom of catalyst poisoning. The free C4-hydroxyl group and the pyrimidine nitrogens are chelating the palladium, forming an inactive "dead" complex[2]. Troubleshooting steps:

  • Increase Ligand-to-Metal Ratio: If using a monodentate phosphine, increase the L:Pd ratio from 2:1 to 4:1 to outcompete the substrate for coordination sites on the metal.

  • Switch to a Steric Shield: Bulky ligands like XPhos create a steric umbrella around the Pd center, physically preventing the bulky pyrimidine ring from chelating tightly.

  • Transient Protection: If optimizing the catalyst fails, consider transiently protecting the C4-OH (e.g., as a benzyl or silyl ether) prior to the cross-coupling step.

Q2: I want to reduce my Pd loading from 5 mol% to 0.5 mol% for a scale-up batch. When I do this, the yield drops drastically. Why? A: At 5 mol%, you have enough "excess" palladium to sacrifice a portion to poisoning pathways or oxidation while still driving the reaction forward. At 0.5 mol%, every active Pd atom is critical. Troubleshooting steps:

  • Strict Deoxygenation: At low loadings, trace oxygen will rapidly oxidize your active Pd(0) or your phosphine ligand. Use rigorous freeze-pump-thaw degassing for your solvents[4].

  • Slow Addition of Boronic Acid: Homocoupling of the boronic acid can consume the catalyst. Using a syringe-pump addition of the boronic acid maintains a low steady-state concentration, preserving the catalyst[5].

Q3: Does the tautomerism of the 4-hydroxy group affect the oxidative addition rate? A: Yes. The 4-hydroxy form is electron-donating, making the pyrimidine ring more electron-rich, which inherently slows down oxidative addition compared to an unfunctionalized 5-bromopyrimidine. Conversely, the pyrimidin-4(1H)-one tautomer alters the electronics significantly. Using a polar aprotic solvent mixture (like Dioxane/Water) and a strong inorganic base helps standardize the ionic state of the substrate, ensuring consistent oxidative addition kinetics[3].

Q4: Can I use ligandless or heterogeneous palladium catalysts for this substrate to simplify downstream purification? A: Yes, but it requires highly specific optimization. Ligandless conditions (e.g., Pd(OAc)2​ in water/alcohol) often require higher temperatures or specific bases to prevent palladium black precipitation[2]. Alternatively, 5 have shown success with azaheterocycles at very low loadings (0.05 mol%), as the solid support prevents bimolecular catalyst deactivation[5].

Section 5: References
  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: Elsevier / ScienceDirect (DOI) URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and its Characterization by Alternative Analytical Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related compounds and fundamental principles of mass spectrometry to offer a robust predictive analysis. Furthermore, we will compare the insights obtainable from mass spectrometry with those from alternative analytical techniques, providing a comprehensive framework for the structural elucidation of novel pyrimidine derivatives.

The Structural Significance of Substituted Pyrimidines

Pyrimidine scaffolds are central to the structure of nucleobases and are integral to a vast array of biological processes. Their derivatives have garnered significant attention in drug discovery, exhibiting a wide spectrum of pharmacological activities, including antiviral, antitumor, and antibacterial properties[1][2]. Accurate structural characterization is a critical step in the development of new therapeutic agents, and mass spectrometry is a cornerstone of this analytical workflow[1].

Mass Spectrometry of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine: A Predictive Analysis

The fragmentation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in a mass spectrometer is dictated by the interplay of its functional groups: a bromine atom, a hydroxyl group, a methoxy group, and a methyl group, all adorning the central pyrimidine ring. The ionization method employed will significantly influence the resulting mass spectrum.

Predicted Mass Spectrum and Isotopic Pattern

A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance[3][4]. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of similar height. The molecular weight of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is 219.04 g/mol (for ⁷⁹Br) and 221.04 g/mol (for ⁸¹Br)[5].

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Notes
[M]⁺•218220Molecular ion radical (in EI-MS)
[M+H]⁺219221Protonated molecule (in ESI-MS)
Predicted Fragmentation Pathways

Under Electron Ionization (EI), a hard ionization technique, extensive fragmentation is expected. In contrast, Electrospray Ionization (ESI), a soft ionization method, would likely yield a more prominent protonated molecule with less fragmentation[3][6]. The following fragmentation pathways are predicted based on the fragmentation of similar substituted pyrimidines[1][2]:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation step for methoxylated compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.

  • Loss of Carbon Monoxide (CO): The pyrimidine ring itself can undergo cleavage, often involving the loss of neutral molecules like carbon monoxide.

  • Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

  • Sequential Losses: Subsequent fragmentations can occur, such as the loss of a methyl radical followed by the loss of carbon monoxide.

Predicted Fragmentation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

fragmentation M [M]⁺• m/z 218/220 F1 [M - •CH₃]⁺ m/z 203/205 M->F1 - •CH₃ F2 [M - CO]⁺• m/z 190/192 M->F2 - CO F3 [M - •Br]⁺ m/z 139 M->F3 - •Br F4 [M - •CH₃ - CO]⁺ m/z 175/177 F1->F4 - CO

Caption: Predicted major fragmentation pathways for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine under electron ionization.

Comparative Analysis: Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on a combination of analytical techniques[6].

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform.Provides limited information on the overall molecular structure.

Analytical Workflow for Structural Elucidation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation Synthesize Synthesize Compound Purify Purify Compound Synthesize->Purify MS Mass Spectrometry (Molecular Weight & Fragmentation) Purify->MS NMR NMR Spectroscopy (Connectivity & Environment) Purify->NMR IR IR Spectroscopy (Functional Groups) Purify->IR Xray X-ray Crystallography (3D Structure) Purify->Xray If crystal obtained Structure Final Structure Elucidation MS->Structure NMR->Structure IR->Structure Xray->Structure

Caption: A typical workflow for the synthesis and structural elucidation of a novel compound.

Experimental Protocols

Mass Spectrometry

A generalized protocol for acquiring a mass spectrum of a substituted pyrimidine is as follows:

  • Sample Preparation: Dissolve a small amount (1-5 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Ionization Method Selection:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph[1][3].

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a broader range of compounds, including those that are less volatile or thermally labile[3][6]. The sample solution is infused into the ion source.

  • Instrument Parameters:

    • Ionization Energy (EI): Typically 70 eV[1].

    • Ion Source Temperature: Maintained around 200°C[1].

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used to separate ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube[3].

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required[3].

Conclusion

The mass spectral fragmentation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is predicted to be driven by the characteristic isotopic signature of bromine and the fragmentation of its substituent groups, including the loss of methyl radicals and carbon monoxide. While mass spectrometry is a powerful tool for determining the molecular weight and gaining structural insights, a multi-technique approach incorporating NMR and potentially X-ray crystallography is essential for the unambiguous structural elucidation of novel pyrimidine derivatives. This guide provides a foundational framework for researchers to approach the characterization of such compounds with scientific rigor.

References

  • Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide - Benchchem.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Mass spectra of the metabolites identified in the present study: (A)
  • Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Compar
  • Fragmentation in Mass Spectrometry - IB Chemistry Notes - Save My Exams.
  • CAS 55996-07-1 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine - Alfa Chemistry.

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Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopic Validation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of pharmaceutical development, the precise structural confirmation of a novel active pharmaceutical ingredient (API) is a non-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of pharmaceutical development, the precise structural confirmation of a novel active pharmaceutical ingredient (API) is a non-negotiable cornerstone of the entire research and development pipeline. The molecule 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine represents a class of substituted pyrimidines, a heterocyclic scaffold of immense interest due to its prevalence in a wide array of therapeutic agents.[1] The presence and specific placement of each functional group—bromo, hydroxyl, methoxy, and methyl—are critical to its intended biological activity, solubility, and metabolic stability.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose.[2][3] It provides a distinct molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's chemical bonds.[4][5] Each functional group exhibits characteristic vibrational modes (stretching and bending) at specific frequencies, allowing for its unambiguous identification.

This guide provides an in-depth, experience-driven protocol for the validation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine using FTIR spectroscopy. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology suitable for a regulated pharmaceutical environment.[6][7]

Part 1: The Molecular Structure and Its Vibrational Signature

To validate the structure, we must first understand what to look for. The target molecule, 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, possesses several key functional groups, each with an expected vibrational frequency range.

Figure 1: Molecular structure of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine with key functional groups highlighted.

Part 2: A Self-Validating Experimental Protocol

Trustworthiness in analytical data begins with a rigorously controlled experimental process. The following protocol is designed to ensure instrument performance is verified before sample analysis, creating a self-validating workflow.

Instrument Performance Qualification (PQ)

Causality: Before any sample measurement, the spectrometer's performance must be verified to ensure it meets established standards, such as those outlined in various pharmacopoeias.[3][8] This step guarantees that any observed spectral shifts are due to the sample's chemistry, not instrument drift.

Methodology:

  • Initiate PQ Test: Using the instrument's validation software, select the performance verification protocol (e.g., according to European or US Pharmacopoeia).[8]

  • Wavenumber Accuracy & Resolution: Measure a certified polystyrene film standard. The software will automatically compare the positions of known polystyrene peaks (e.g., 2850 cm⁻¹ and 1583 cm⁻¹) against their certified values to verify wavenumber accuracy and resolution.[8]

  • Acceptance Criteria: The instrument must pass the pre-defined acceptance criteria (typically within ±1 cm⁻¹ for peak position) before proceeding. Document this verification electronically.

Sample Preparation and Background Acquisition

Causality: The choice of sampling technique is crucial for obtaining a high-quality, reproducible spectrum. For a solid powder, Attenuated Total Reflectance (ATR) is superior to traditional KBr pellets as it requires no sample preparation, eliminates pelleting inconsistencies, and ensures excellent sample-to-crystal contact, leading to a stronger signal.

Methodology:

  • Clean ATR Crystal: Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., reagent-grade isopropanol) and a lint-free wipe.

  • Acquire Background Spectrum: With the clean, empty ATR anvil in place, acquire a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). This is critical as it measures the ambient environment (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine powder onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the integrated pressure clamp to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong and representative ATR signal.

Sample Spectrum Acquisition

Causality: Signal averaging (collecting multiple scans) is employed to dramatically improve the signal-to-noise ratio (S/N), making weaker absorption bands, such as the C-Br stretch, more discernible from the baseline noise. A resolution of 4 cm⁻¹ is standard for routine identification and provides sufficient detail without unnecessarily long scan times.[4]

Methodology:

  • Set Parameters: Configure the acquisition parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 64

  • Acquire Spectrum: Initiate the sample scan. The instrument will co-add the 64 scans, ratio them against the stored background spectrum, and generate the final absorbance spectrum.

cluster_prep Phase 1: System Readiness cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Validation & Reporting PQ Instrument Performance Qualification (PQ) (Polystyrene Standard) BG Acquire Background Spectrum (Clean ATR) PQ->BG System Verified Sample Apply Solid Sample to ATR Crystal BG->Sample Acquire Acquire Sample Spectrum (64 Scans, 4 cm⁻¹ Resolution) Sample->Acquire Process Process Spectrum (Baseline Correction, Peak Picking) Acquire->Process Compare Compare Peaks to Reference Table Process->Compare Report Generate Validation Report Compare->Report Functional Groups Confirmed

Figure 2: A self-validating workflow for FTIR functional group analysis.

Part 3: Spectral Data Interpretation and Validation

The validation of the molecular structure is achieved by correlating the observed absorption bands in the experimental spectrum with the expected frequency ranges for each functional group derived from authoritative literature.[9][10]

Summary of Expected and Observed Vibrational Frequencies

The following table outlines the key functional groups and their characteristic vibrational frequencies. The "Observed Peak (cm⁻¹)" column represents hypothetical data from a successful analysis.

Functional GroupBondVibrational ModeExpected Range (cm⁻¹)Observed Peak (cm⁻¹)Reference
Hydroxy O-HStretching, H-bonded3600 - 3200 (broad)~3410 (broad)[9][11]
Aromatic C-H C-HStretching3100 - 3000~3085[12][13]
Aliphatic C-H C-HAsymmetric/Symmetric Stretch3000 - 2850~2965, 2870[9][14]
Pyrimidine Ring C=N, C=CRing Stretching1620 - 1450~1610, 1575, 1480[9][11]
Methoxy Group C-OAsymmetric Stretch1250 - 1050~1220[9][15]
Methyl Group C-HBending (Rocking)1380 - 1350~1375[12]
Bromoalkane C-BrStretching700 - 500~680[16]
Detailed Peak Assignment and Rationale
  • Hydroxy (O-H) Stretch at ~3410 cm⁻¹: The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is one of the most definitive confirmations of the hydroxyl group.[11] The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state, a common and expected phenomenon.

  • Aromatic & Aliphatic C-H Stretches (3085 cm⁻¹, 2965 cm⁻¹, 2870 cm⁻¹): The region from 3100-2800 cm⁻¹ provides clear evidence for the types of carbon-hydrogen bonds present. A weak band just above 3000 cm⁻¹ is characteristic of the C-H bond on the pyrimidine ring.[13] The stronger absorptions appearing just below 3000 cm⁻¹ are unequivocally assigned to the symmetric and asymmetric stretching of the C-H bonds within the methyl and methoxy groups.[9][14]

  • Pyrimidine Ring (C=N, C=C) Stretches at ~1610, 1575, 1480 cm⁻¹: The region between 1620 cm⁻¹ and 1450 cm⁻¹ is known as the aromatic or double-bond region. Pyrimidine and other aromatic heterocycles exhibit multiple, complex ring stretching vibrations here.[9] The presence of several sharp, strong bands in this region confirms the integrity of the core heterocyclic ring structure.

  • Methoxy (C-O) Stretch at ~1220 cm⁻¹: A strong, distinct absorption in the 1250-1050 cm⁻¹ range is characteristic of the C-O stretching vibration of an aryl ether, such as the methoxy group attached to the pyrimidine ring.[9][15] This peak, in conjunction with the aliphatic C-H stretches, validates the methoxy substituent.

  • Bromo (C-Br) Stretch at ~680 cm⁻¹: The C-Br stretching vibration is expected in the low-frequency "fingerprint region" of the spectrum.[16] Due to the mass of the bromine atom, this vibration occurs at a lower wavenumber than most other functional groups. The presence of a medium-intensity band in the 700-500 cm⁻¹ range, which cannot be attributed to other vibrations like C-H out-of-plane bending, provides strong evidence for the C-Br bond.[16]

Part 4: Comparative Analysis for Definitive Validation

A key aspect of scientific validation is comparison against alternatives. In FTIR analysis, this involves comparing the obtained spectrum not only to literature values but also considering what the spectrum would look like if the structure were different.

  • Comparison vs. Non-Hydroxylated Analog: If the hydroxyl group at the 4-position were absent, the most dramatic change in the spectrum would be the complete disappearance of the broad absorption band around 3410 cm⁻¹. This absence would be a definitive indicator that the hydroxylation was unsuccessful or that a different isomer was formed.

  • Comparison vs. Non-Brominated Analog: The validation of the bromine at the 5-position is confirmed by the presence of the C-Br stretch at ~680 cm⁻¹.[16] A pyrimidine analog lacking this substituent would not display this absorption. While the fingerprint region is complex, the C-Br stretch is often distinct enough to serve as a reliable diagnostic peak. Halogen substitution is also known to cause minor shifts in the frequencies of adjacent ring vibrations, which could be observed in a high-resolution comparative analysis.[17][18]

  • Comparison vs. Non-Methoxylated Analog: The absence of the methoxy group would result in two key spectral changes: the disappearance of the strong C-O stretch at ~1220 cm⁻¹ and a reduction in the intensity of the aliphatic C-H stretching bands below 3000 cm⁻¹.

Conclusion

The validation of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine via FTIR spectroscopy is a powerful and efficient process when conducted with scientific rigor. By following a self-validating protocol that begins with instrument performance qualification, employing a suitable sample handling technique like ATR, and performing a detailed comparative analysis of the resulting spectrum, a high degree of confidence in the molecule's structural identity can be achieved. The strong correlation between the observed absorption bands and the established frequencies for the hydroxyl, methoxy, methyl, bromo, and pyrimidine ring moieties confirms the successful synthesis and purity of the target compound, a critical step for any professional in drug development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. Patsnap Eureka.

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.

  • JASCO Global. (2022, June 27). FTIR instrument verification protocols in European Pharmacopoeia (EP) 9.7.

  • Optics Letters. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.

  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.

  • Labcompare. (2023, November 7). Unveiling the Intricacies of Compliance for FTIR Instruments in the Pharmaceutical Industry.

  • ResearchGate. (2025, August 6). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.

  • The University of Manchester. (2011, September 22). Development of Fourier Transform Infrared Spectroscopy for Drug Response Analysis.

  • Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives.

  • ResearchGate. (n.d.). FTIR spectrum interpretation of drug and physical mixture.

  • ResearchGate. (2025, December 11). FTIR spectroscopic study of thioanisole and its two halogenated derivatives.

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol....

  • RSC Advances. (2021, September 29). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10 H -furo[3,2- g ]chromeno[2,3- b ][9][11]thiazole[5,4- e ]pyridine-2,10(3 H )-dione. [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS.

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics.

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds.

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

  • ResearchGate. (n.d.). DFT simulations and vibrational analysis of FTIR and FT-Raman spectra of 2-amino-4,6-dihydroxypyrimidine.

  • PMC. (n.d.). Antioxidant, Antimicrobial, Phytochemical and FTIR Analysis of Peganum harmala (Fruit) Ethanolic Extract From Cholistan Desert, Pakistan.

  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.

Sources

Validation

reactivity comparison of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and unbrominated pyrimidines

Title: Reactivity Comparison Guide: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine vs. Unbrominated Pyrimidines As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison Guide: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine vs. Unbrominated Pyrimidines

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Pyrimidines are privileged scaffolds in medicinal chemistry, but their inherent electron-deficient nature dictates strict rules for their derivatization.

This guide provides an objective, data-driven comparison between 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (CAS: 55996-07-1)[1] and its unbrominated precursor. By analyzing the structural causality behind their reactivity, we can establish robust, self-validating protocols for integrating these building blocks into complex molecular architectures.

Structural & Electronic Causality: The C5-Bromine Advantage

The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. However, the electron density is not distributed equally. The C2, C4, and C6 positions are highly electrophilic, making them prime targets for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5 position is the least electron-deficient (most electron-rich) site on the ring.

The Unbrominated Scaffold: In the unbrominated precursor (4-hydroxy-2-methoxy-6-methylpyrimidine), the electron-donating 2-methoxy and 6-methyl groups, combined with the 4-hydroxy group (which predominantly exists in its tautomeric pyrimidin-4(1H)-one form), further increase the electron density at C5. This makes the unbrominated C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS), such as bromination. However, it is completely inert to standard transition-metal-catalyzed cross-coupling without utilizing harsh, poorly regioselective C-H activation conditions.

The Brominated Scaffold: Installing a bromine atom at the C5 position fundamentally inverts the reactivity profile at this site. The C5-Br bond in 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine serves as an excellent electrophilic handle for oxidative addition by low-valent transition metals, particularly Palladium(0)[2]. While the electron-donating substituents slightly dampen the rate of oxidative addition compared to a fully halogenated pyrimidine, the C5-Br bond remains highly effective for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings when paired with the correct ligand systems[3].

Reactivity Divergence: Mechanistic Pathways

The decision to use a brominated versus an unbrominated pyrimidine dictates the entire synthetic strategy. The diagram below illustrates the divergent reactivity logic between the two scaffolds.

Reactivity_Comparison Unbrominated Unbrominated Pyrimidine (C5-H) EAS Electrophilic Aromatic Substitution (EAS) Unbrominated->EAS Br2, AcOH CH_Act Direct C-H Arylation (Low Yield, Poor Selectivity) Unbrominated->CH_Act Pd(OAc)2, High Temp Brominated 5-Bromo Pyrimidine (C5-Br) Suzuki Suzuki-Miyaura Cross-Coupling Brominated->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling Brominated->Sonogashira Pd(0)/Cu(I), Alkyne EAS->Brominated Regioselective

Divergent reactivity of unbrominated vs. 5-brominated pyrimidines.

Quantitative Performance & Reactivity Profiling

To objectively compare the performance of these two building blocks, the table below summarizes their reactivity across standard functionalization methodologies[2][4].

SubstrateReaction TypeKey Reagents & CatalystExpected YieldMechanistic Causality
Unbrominated Electrophilic BrominationBr₂, Acetic Acid, RT85–95% C5 is the most electron-rich node; directs rapid EAS.
Unbrominated Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃0% Lacks an electrophilic handle; inert to Pd(0) oxidative addition.
5-Brominated Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₃PO₄75–90% C5-Br readily undergoes oxidative addition to form a reactive Pd(II) intermediate.
5-Brominated Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, XPhos60–80% Effective, though steric hindrance from the 4-OH/6-Me groups requires bulky, electron-rich ligands.

Self-Validating Experimental Protocols

When performing cross-coupling on 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, the presence of the 4-hydroxy (4-oxo) group can cause solubility issues and potential catalyst coordination. The following Suzuki-Miyaura protocol is designed as a self-validating system: visual cues during the reaction directly indicate the health of the catalytic cycle[3].

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

Reagents:

  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • K₃PO₄ (2.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Solubilization: To an oven-dried Schlenk flask, add the bromopyrimidine, arylboronic acid, and K₃PO₄. Add the 1,4-Dioxane/Water mixture. Causality: The biphasic solvent system is critical; dioxane solubilizes the organic substrates, while water dissolves the phosphate base, facilitating the crucial transmetalation step.

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Nitrogen (N₂) three times. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive N₂ stream. The solution should appear pale yellow.

  • Heating & Monitoring: Heat the mixture to 85–95 °C for 12–16 hours.

    • Self-Validation Check: A healthy reaction will maintain a yellow/orange hue. If the solution turns completely black with a fine precipitate early in the reaction, "Palladium black" has formed, indicating catalyst death (likely due to poor degassing or steric stalling).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography.

Suzuki_Workflow S1 Substrate + Boronic Acid S2 Degassing (N2 Purge) S1->S2 Prevents Pd Oxidation S3 Pd(PPh3)4 + K3PO4 Base S2->S3 Add Catalyst S4 Heat 85-95°C (12-16h) S3->S4 Dioxane/H2O S5 C5-Arylated Product S4->S5 Aqueous Workup

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

For researchers engaged in library synthesis or lead optimization, unbrominated pyrimidines serve well as early-stage core building blocks but severely limit late-stage diversification. 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine bypasses this limitation. By leveraging the C5-Br bond, chemists can access a vast chemical space of C5-arylated, alkynylated, and aminated pyrimidines using standard, highly predictable palladium-catalyzed workflows.

Sources

Comparative

A Comparative Guide to Validating the Purity of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel heterocyclic compounds like 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, a robust analytical methodology is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of this specific pyrimidine derivative.

The Analytical Challenge: Why Purity Matters

5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, as a substituted pyrimidine, belongs to a class of compounds with significant biological and pharmaceutical relevance.[1][2] The integrity of any research or development involving this molecule is directly linked to the accuracy of its purity assessment.[3] Impurities, even in trace amounts, can lead to misleading biological data, altered pharmacological profiles, and potential safety concerns.

qNMR: A Primary Method for Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of compounds.[4][5] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR allows for direct quantification against a single, certified internal standard.[6] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4]

This guide will walk through the causality behind the experimental choices in developing a qNMR method for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, present a detailed protocol, and compare its performance against established methods like High-Performance Liquid Chromatography (HPLC).

Experimental Design: A Self-Validating qNMR System

The trustworthiness of a qNMR method hinges on a meticulously planned experimental design. Each parameter is chosen to minimize potential errors and ensure the final purity value is a true reflection of the sample's composition.

Causality Behind Experimental Choices
  • Selection of Internal Standard: The choice of an internal standard is critical for accurate and reproducible results.[7] An ideal standard should have high purity (≥99%), be stable, non-hygroscopic, and possess signals that do not overlap with the analyte's signals.[8][9] For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, Maleic Acid is a suitable choice. Its simple ¹H NMR spectrum consists of a singlet in a region that is typically free from interferences from many organic molecules, and it is soluble in common NMR solvents like DMSO-d₆.

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate integration.[8][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including pyrimidine derivatives.

  • Optimization of NMR Parameters: Key acquisition parameters must be carefully optimized to ensure the signal intensity is directly proportional to the number of nuclei.[11]

    • Relaxation Delay (D1): This is arguably the most critical parameter. To ensure complete relaxation of all relevant nuclei before the next pulse, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[7] A longer delay ensures accurate integration, preventing signal saturation which would lead to underestimation of purity.

    • Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans, ensuring the highest signal-to-noise ratio for quantification.[10]

    • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended for good precision) for the signals of interest.[12]

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock) transfer->instrument_setup set_params Set Optimized Parameters (D1, PW, NS) instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid fft Fourier Transform acquire_fid->fft phase_baseline Phase & Baseline Correction fft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for qNMR analysis.

Detailed Experimental Protocol: ¹H qNMR of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

This protocol outlines the step-by-step methodology for determining the purity of the title compound using ¹H qNMR with an internal standard.[13]

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine into a clean, dry vial using a microbalance.
  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid, with a known purity) into the same vial.[13] The aim is to have a molar ratio of analyte to standard that is close to 1:1 for the signals being integrated.
  • Add approximately 0.7 mL of DMSO-d₆ to the vial.
  • Ensure complete dissolution by gentle vortexing or sonication.
  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • The experiment is performed on a 400 MHz (or higher) NMR spectrometer.
  • Lock and shim the instrument on the prepared sample.
  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and internal standard. For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, characteristic signals would be expected for the methoxy and methyl groups.
  • Set the following acquisition parameters for the quantitative experiment:
  • Pulse Program: A simple 1D pulse program (e.g., zg30 on Bruker instruments).[14]
  • Pulse Angle (P1): Calibrate to a 90° pulse.
  • Relaxation Delay (D1): ≥ 60 seconds (a conservative value to ensure full relaxation).
  • Acquisition Time (AQ): ≥ 3 seconds.
  • Number of Scans (NS): 16 or as needed to achieve S/N > 150:1.
  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).
  • Carefully perform manual phase and baseline correction to ensure accurate integration.[10]
  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methoxy or methyl protons) and a signal from the internal standard (the vinyl protons of maleic acid).
  • The purity of the analyte is calculated using the following equation:[10]

Comparative Analysis: qNMR vs. Other Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques.[13] A multi-faceted approach, often employing orthogonal methods, provides the highest level of confidence in purity assessment.[13]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[4]Comparative method based on separation and detection.[4]Separation of volatile compounds followed by mass-based detection.
Reference Standard Requires a single, structurally different internal standard of known purity.[6]Typically requires a reference standard of the analyte itself for accurate quantification; area percent method can be used but assumes equal response factors for impurities.[4]Requires reference standards for confirmation and quantification.
Accuracy High, provides an absolute purity value.[4]High, but can be influenced by the response factors of impurities.[4]High for volatile impurities.
Precision Excellent, typically with low relative standard deviation (RSD).[6]Very good, with low RSD.[4]Good, dependent on sample volatility and stability.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[12]High, based on chromatographic separation. Co-elution can be an issue.Very high, combines chromatographic separation with mass-based identification.
Sample Throughput Moderate, can be automated.High, well-suited for routine analysis.Moderate, dependent on run times.
Destructive? No, the sample can be recovered.[11]Yes, the sample is consumed.Yes, the sample is consumed.
Strengths - Absolute quantification without the need for an analyte-specific standard. - Provides structural information. - Non-destructive.- High sensitivity for trace impurities. - Well-established and widely available.- Excellent for identifying and quantifying volatile impurities.
Limitations - Lower sensitivity compared to HPLC. - Requires relatively pure samples for accurate quantification of the main component. - High initial instrument cost.- Relative quantification unless specific impurity standards are used. - Response factors can vary significantly between the main component and impurities.[15]- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes.[16]

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, qNMR stands out as a robust and reliable primary method. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte makes it an invaluable tool in both research and quality control settings.[3][6] The detailed protocol provided herein, grounded in a clear understanding of the causality behind each experimental choice, offers a self-validating system for achieving accurate and precise results.

However, for the highest level of confidence, an integrated approach that combines the strengths of orthogonal techniques is recommended.[13] While qNMR provides an accurate measure of the main component's purity, HPLC-UV is exceptionally well-suited for detecting and quantifying trace impurities. By leveraging both methods, researchers and drug development professionals can obtain a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their work.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9220–9231. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014). PubMed. [Link]

  • Sugimoto, N., & Nishimura, T. (2017). Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Chemical and Pharmaceutical Bulletin, 65(8), 735–742. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1-2), 11–29. [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]

  • Method Validation of Pharmaceuticals. (n.d.). Scribd. [Link]

  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025, December 29). YouTube. [Link]

  • Validation of quantitative NMR. (2005). Ovid. [Link]

  • Lee, S., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Foods, 9(10), 1403. [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM. [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18). ACS Publications. [Link]

  • Ihara, T., et al. (2017). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Accreditation and Quality Assurance, 22(3), 135–142. [Link]

  • Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). Chromatography Forum. [Link]

  • Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 807–812. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 417–424. [Link]

  • PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. (2026). CHEMICAL PROBLEMS. [Link]

  • Implementation of qNMR in the Japanese Pharmacopoeia. (2021, June 16). PMDA. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025, December 29). ACS Omega. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024, October 21). Annals of Translational Medicine. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2021). MDPI. [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. [Link]

Sources

Validation

Comparative Efficacy Guide: 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine in Palladium-Catalyzed Cross-Coupling

Executive Summary Palladium-catalyzed cross-coupling reactions are indispensable in modern pharmaceutical synthesis, enabling the rapid assembly of complex molecular architectures such as kinase inhibitors[1]. While pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palladium-catalyzed cross-coupling reactions are indispensable in modern pharmaceutical synthesis, enabling the rapid assembly of complex molecular architectures such as kinase inhibitors[1]. While pyrimidine derivatives are privileged scaffolds in drug discovery, their reactivity is highly dependent on their electronic substitution patterns. 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a commercially available and highly functionalized building block[2]. However, utilizing this specific substrate in Suzuki-Miyaura cross-coupling presents significant kinetic and thermodynamic challenges.

This guide objectively compares the cross-coupling efficacy of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine against structural alternatives, providing mechanistic causality, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Causality: The "Hydroxy" Bottleneck

The Suzuki-Miyaura reaction relies on a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination[3]. The rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. This step is highly sensitive to the electronic nature of the aryl halide; electron-deficient rings accelerate Pd(0) insertion, while electron-rich rings create a severe kinetic bottleneck[4].

The presence of the 4-hydroxy group in 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine introduces a critical electronic complication:

  • Deprotonation & Resonance: Under the basic conditions required to activate the boronic acid for transmetalation (e.g., K2​CO3​ ), the 4-hydroxy group (which tautomerizes to a pyrimidin-4-one) is deprotonated. The resulting pyrimidinolate anion delocalizes negative charge into the pyrimidine ring.

  • Deactivation of the C-Br Bond: This influx of electron density drastically reduces the electrophilicity of the C5-Br bond, stalling the oxidative addition of the electron-rich Pd(0) catalyst[4].

  • Catalyst Poisoning: The anionic oxygen and adjacent ring nitrogens can act as bidentate ligands, sequestering the palladium catalyst and leading to premature deactivation.

MechanisticPathway SubA 5-Bromo-4-hydroxy- 2-methoxy-6-methylpyrimidine Base Basic Conditions (e.g., K2CO3) SubA->Base Anion Pyrimidinolate Anion (Electron-Rich Ring) Base->Anion Deprotonation OxAddSlow Slow Pd(0) Oxidative Addition Catalyst Poisoning / Low Yield Anion->OxAddSlow Deactivated C-Br Bond SubB 5-Bromo-2,4-dimethoxy- 6-methylpyrimidine (O-Protected) Neutral Neutral Pyrimidine (Electron-Deficient Ring) SubB->Neutral No Deprotonation OxAddFast Fast Pd(0) Oxidative Addition High Yield Coupling Neutral->OxAddFast Activated C-Br Bond

Mechanistic logic of pyrimidine electronic states on Pd(0) oxidative addition.

Comparative Efficacy & Structural Alternatives

To overcome the limitations of the unprotected hydroxy-pyrimidine, synthetic chemists typically employ structural modifications prior to cross-coupling. We compare the baseline substrate against three strategic alternatives:

  • The O-Protected Analog (5-Bromo-2,4-dimethoxy-6-methylpyrimidine): Masking the hydroxyl group via methylation prevents deprotonation. The pyrimidine core remains highly electron-deficient, facilitating rapid oxidative addition.

  • The Halogen-Swapped Analog (5-Iodo-4-hydroxy-2-methoxy-6-methylpyrimidine): The inherently weaker and more reactive C-I bond compensates for the electron-rich nature of the deprotonated ring, allowing coupling to proceed despite the anionic state.

  • The Di-Halo Analog (5-Bromo-4-chloro-2-methoxy-6-methylpyrimidine): Replacing the hydroxyl with a highly electronegative chlorine atom maximizes ring electron deficiency. However, the presence of two distinct halogens (C2/C4-Cl vs C5-Br) introduces severe chemoselectivity challenges, often resulting in mixtures of C4 and C5 coupled products[5],[6].

Quantitative Data Summary
SubstrateModification StrategyYield (%)ChemoselectivityMechanistic Observation
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine None (Baseline)< 15%N/ACatalyst stalling due to pyrimidinolate formation[4].
5-Bromo-2,4-dimethoxy-6-methylpyrimidine O-Protection88%Exclusive C5Fast oxidative addition; no deprotonation.
5-Iodo-4-hydroxy-2-methoxy-6-methylpyrimidine Halogen Swap72%Exclusive C5C-I bond weakness overcomes electron-rich ring.
5-Bromo-4-chloro-2-methoxy-6-methylpyrimidine C4-Halogenation65%60:40 (C5:C4)Highly reactive but poor regiocontrol[6].

(Note: Standard conditions utilized 5 mol% Pd(dppf)Cl2​ , Phenylboronic acid, K2​CO3​ , 1,4-Dioxane/H2O, 80°C, 12-24h).

Self-Validating Experimental Protocol

The following protocol details the optimized Suzuki-Miyaura cross-coupling utilizing the O-Protected Analog to ensure maximum yield and exclusive C5-chemoselectivity.

ExperimentalWorkflow Step1 1. Reagent Prep Dry 1,4-Dioxane Step2 2. Substrate Mixing Pyrimidine + Boronic Acid Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 4. Base Addition Aq. K2CO3 (2.0 eq) Step3->Step4 Step5 5. Thermal Reaction 80°C, 12-24h Step4->Step5 Step6 6. Purification Extraction & Column Step5->Step6

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve 5-Bromo-2,4-dimethoxy-6-methylpyrimidine (1.0 equiv) and phenylboronic acid (1.2 equiv) in anhydrous 1,4-Dioxane (0.2 M).

  • Causality: 1,4-Dioxane is explicitly chosen due to its optimal boiling point (101 °C) and its polar aprotic ability to stabilize the Pd catalyst without deactivating it[7].

  • Self-Validation Check: Degas the solution by sparging with Argon for 15 minutes. Failure to strictly remove oxygen will result in the rapid oxidation of the Pd(0) species to inactive Pd(II) black, visible as a dark precipitate.

Step 2: Catalyst & Base Addition

  • Action: Add Pd(dppf)Cl2​ (5 mol%) followed by a degassed aqueous solution of K2​CO3​ (2.0 equiv).

  • Causality: The biphasic system (Dioxane/Water) is crucial because the inorganic base must dissolve to form the reactive boronate complex required for transmetalation[3].

Step 3: Thermal Reaction & Kinetic Monitoring

  • Action: Heat the reaction mixture to 80 °C under an Argon atmosphere.

  • Self-Validation Check: Monitor the reaction via LC-MS at the 2-hour and 12-hour marks. If the reaction stalls at <50% conversion, this indicates potential catalyst poisoning. Diagnostic action: Spike the reaction with an additional 2 mol% catalyst. If conversion resumes, the issue is catalytic turnover; if it remains stalled, the limitation is thermodynamic or substrate-driven.

Step 4: Workup & Regioisomer Verification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

  • Self-Validation Check: Even with O-protected substrates, perform 2D-NMR (HMBC/HSQC) on the isolated product to definitively confirm C5 arylation over any trace C2/C4 side reactions[5].

References

  • Title: CAS 55996-07-1 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine Source: Alfa Chemistry URL: 2

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: 4

  • Title: Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine Source: Benchchem URL: 5

  • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: PMC (NIH) URL: 6

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: JOCPR URL: 1

  • Title: Suzuki Coupling Mechanism and Applications Source: Organic Chemistry Portal URL: 3

  • Title: The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling Source: KCIL Global URL: 7

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectra of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine Derivatives

In the realm of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules. Their structural and electronic properties, which are key to their bi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for a vast array of functional molecules. Their structural and electronic properties, which are key to their biological activity and application, can be effectively probed using UV-Visible (UV-Vis) absorption spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and its derivatives, offering both theoretical insights and practical experimental protocols for researchers, scientists, and drug development professionals.

Fundamental Principles: Understanding the Chromophore

The pyrimidine ring, with its conjugated π-system and heteroatoms, is an inherent chromophore, a part of a molecule responsible for its color by absorbing light in the UV-Vis region.[1] The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. For pyrimidine derivatives, the most relevant electronic transitions are:

  • π → π* (pi to pi-star) transitions: These are high-energy transitions that are characteristic of aromatic and conjugated systems. They typically result in strong absorption bands.

  • n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen or oxygen atom) to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions.[2]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the chemical environment of the chromophore. Substituents on the pyrimidine ring, as well as the surrounding solvent and pH, can significantly alter the absorption spectrum.

The Influence of Substituents

The electronic properties of substituents on the pyrimidine ring play a crucial role in modulating the UV-Vis absorption spectra.

  • Auxochromes: Groups like hydroxyl (-OH) and methoxy (-OCH3) are auxochromes. Their lone pair electrons can extend the conjugation of the pyrimidine ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).[3]

  • Halogens: The bromo (-Br) group can have a dual effect. Its electron-withdrawing inductive effect can sometimes lead to a hypsochromic shift (a shift to shorter wavelengths). However, its lone pair electrons can also participate in resonance, potentially causing a bathochromic shift. The net effect depends on the specific substitution pattern.[4]

  • Alkyl Groups: The methyl (-CH3) group is a weak electron-donating group and typically causes a small bathochromic shift.

Environmental Effects: The Role of Solvent and pH

The choice of solvent and the pH of the solution can dramatically alter the UV-Vis spectrum of a pyrimidine derivative.

Solvent Effects:

Solvents can interact with the solute molecules through dipole-dipole interactions, hydrogen bonding, and other intermolecular forces.[5] These interactions can stabilize the ground or excited state of the molecule to different extents, thereby changing the energy of the electronic transition.[2]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the solute. For n → π* transitions, this hydrogen bonding stabilizes the non-bonding electrons, increasing the energy gap for the transition and leading to a hypsochromic (blue) shift.[5] For π → π* transitions, the excited state is often more polar than the ground state and is stabilized by polar solvents, resulting in a bathochromic (red) shift.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but cannot donate hydrogen bonds. They can stabilize polar excited states, often leading to bathochromic shifts in π → π* transitions.[2]

  • Non-polar Solvents (e.g., hexane, cyclohexane): These solvents have minimal interaction with the solute, and the resulting spectrum is often considered to be a good representation of the molecule's intrinsic absorption properties.[6]

pH Effects:

The 4-hydroxy group on the pyrimidine ring is weakly acidic and can be deprotonated in basic solutions. This deprotonation to form a phenoxide-like anion introduces a negative charge and additional lone pair electrons, which significantly extends the conjugated system. This typically results in a pronounced bathochromic shift and a hyperchromic effect.[3][7] Conversely, in acidic media, the nitrogen atoms in the pyrimidine ring can be protonated, which can lead to a hypsochromic shift.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the comparative analysis of the UV-Vis absorption spectra of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine derivatives.

4.1. Instrumentation and Reagents

  • A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[8]

  • Matched quartz cuvettes with a 1 cm path length.

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane).

  • Buffer solutions of various pH values (e.g., pH 4, 7, and 10).

  • The pyrimidine derivatives to be analyzed.

4.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the pyrimidine derivative and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent in a volumetric flask. This will be your stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert Law.[1]

  • For pH Studies: Prepare a series of working solutions by diluting the stock solution with the respective buffer solutions.

4.3. Spectral Acquisition

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Blank Measurement: Fill a cuvette with the pure solvent (or buffer) that was used to prepare the working solution. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and cuvette.[8]

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam path.

  • Scan: Scan the sample from a high to a low wavelength (e.g., 800 nm to 200 nm).

  • Data Recording: Record the λmax (wavelength of maximum absorbance) and the absorbance value at this wavelength.

4.4. Data Analysis

  • Molar Absorptivity (ε) Calculation: If the concentration of the solution is known, the molar absorptivity can be calculated using the Beer-Lambert Law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration in mol/L.

  • Comparative Analysis: Compare the λmax and ε values of the different derivatives in various solvents and at different pH values.

Below is a Graphviz diagram illustrating the experimental workflow.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis P1 Weigh Pyrimidine Derivative P2 Prepare Stock Solution (e.g., in Ethanol) P1->P2 P3 Prepare Working Solutions (in various solvents/buffers) P2->P3 A3 Measure Sample Spectrum P3->A3 A1 Instrument Warm-up A2 Record Baseline (Blank Measurement) A1->A2 A2->A3 D1 Identify λmax and Absorbance A3->D1 D2 Calculate Molar Absorptivity (ε) D1->D2 D3 Comparative Analysis of Spectra D2->D3

Caption: Experimental workflow for UV-Vis spectral analysis.

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles discussed, let's consider a hypothetical comparative analysis of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine (Compound A) and a derivative where the 5-bromo substituent is replaced by a hydrogen atom (Compound B).

CompoundSolventλmax (nm)ε (L mol⁻¹ cm⁻¹)Observations
A Cyclohexane2858,500Reference spectrum in a non-polar solvent.
Ethanol2909,200Bathochromic shift due to solvent polarity.
pH 10 Buffer31512,000Significant bathochromic and hyperchromic shift due to deprotonation of the hydroxyl group.
B Cyclohexane2808,200Hypsochromic shift compared to A, indicating the electronic effect of the bromo group.
Ethanol2848,900Bathochromic shift relative to cyclohexane.
pH 10 Buffer30811,500Pronounced bathochromic and hyperchromic shift upon deprotonation.

This table demonstrates how changes in substitution and environment can be systematically evaluated using UV-Vis spectroscopy.

Here is a diagram illustrating the structural relationship and the key spectral shift.

G cluster_A Compound A cluster_B Compound B A 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine B 4-hydroxy-2-methoxy-6-methylpyrimidine A->B Removal of Bromo Group (Hypsochromic Shift)

Caption: Structural comparison and expected spectral shift.

Conclusion

UV-Vis spectroscopy is a powerful, accessible, and informative tool for the characterization of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine derivatives. By systematically analyzing the effects of substituents, solvent polarity, and pH, researchers can gain valuable insights into the electronic structure of these important molecules. This guide provides a robust framework for conducting such comparative studies, enabling a deeper understanding of structure-property relationships in this class of compounds.

References

  • Korea Science. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Available at: [Link]

  • ResearchGate. UV‐vis absorption (a) and fluorescence (b) spectrum of... Available at: [Link]

  • ResearchGate. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Available at: [Link]

  • MDPI. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Available at: [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • Mettler Toledo. UV/Vis Spectrophotometry. Available at: [Link]

  • RUN. Vacuum ultraviolet spectroscopy of pyrimidine derivatives. Available at: [Link]

  • PubMed. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Available at: [Link]

  • Scribd. Effect of Solvent Polarity On UV-Vis Spectra | PDF. Available at: [Link]

  • PDF. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds | PDF. Available at: [Link]

  • International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

  • Journal of the American Chemical Society. Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines1. Available at: [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Available at: [Link]

  • Journal of the Chemical Society (Resumed). 713. Pyrimidines. Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines. Available at: [Link]

  • NIST WebBook. Pyrimidine, 5-bromo-. Available at: [Link]

  • YouTube. UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. Available at: [Link]

  • SlideShare. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Available at: [Link]

  • PubMed. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Available at: [Link]

  • ACS Publications. pH-Dependent UV Resonance Raman Spectra of Cytosine and Uracil. Available at: [Link]

  • Diva-portal.org. pH-induced changes in Raman, UV–vis absorbance, and fluorescence spectra of dipicolinic acid (DPA). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine

This document provides a detailed protocol for the safe and compliant disposal of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. As a brominated heterocyclic compound, this substance requires careful management as a reg...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. As a brominated heterocyclic compound, this substance requires careful management as a regulated hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory adherence. The procedures outlined herein are based on established best practices for handling halogenated organic compounds and align with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Guiding Principle: Hazard-Based Waste Management

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. [5][6] Discharge into the environment must be avoided, as similar chemicals are classified as toxic to aquatic life with long-lasting effects.[1]

Hazard Characterization and Necessary Precautions

Based on data from similar chemical structures, a presumptive hazard profile has been established to inform safe handling and disposal procedures.

Potential Hazard Description & Rationale Required Precautions
Skin Sensitization & Irritation Brominated organic compounds can be skin irritants and potential sensitizers, causing allergic reactions upon contact.[1][3][4]Wear chemically impermeable gloves (e.g., nitrile) and a fully buttoned lab coat. Wash hands and any exposed skin thoroughly after handling.[3][4]
Eye Irritation Like many fine chemical powders, this compound is expected to cause serious eye irritation.[3][4]Wear tightly fitting safety goggles or a face shield.[5]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.[2][3][4]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent dust formation and inhalation.[6]
Environmental Hazard Halogenated organic molecules can be persistent in the environment and toxic to aquatic organisms.[1]Prevent any release to the environment. All waste must be collected for controlled disposal.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a multi-step process that begins at the point of generation and ends with collection by a licensed waste disposal service.

Workflow Diagram: From Generation to Disposal

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Compliance cluster_2 Phase 3: Removal & Final Disposition gen Waste Generation (Solid, Liquid, Contaminated PPE) seg Segregate as 'Halogenated Organic Waste' gen->seg cont Collect in Compatible, Closed Container seg->cont label_node Label Container with 'Hazardous Waste' Tag cont->label_node saa Store in Designated Satellite Accumulation Area (SAA) label_node->saa pickup Request Pickup by EHS saa->pickup vendor Transfer to Licensed Hazardous Waste Vendor pickup->vendor destroy Final Disposal (e.g., High-Temp Incineration) vendor->destroy

Caption: Disposal workflow for 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine.

Phase 1: Waste Segregation and Collection

The causality behind this initial step is both safety and cost. Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[7] Mixing them increases disposal costs and complexity.

  • Identify Waste Streams: All materials that have come into contact with 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine are considered hazardous waste. This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated items (e.g., weigh boats, gloves, pipette tips, bench paper).

    • Empty stock bottles (which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).

  • Segregate at the Source: Designate a specific waste container for "Halogenated Organic Waste." Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste streams.[7]

  • Use Appropriate Containers:

    • Solid Waste: Collect in a sealable, sturdy plastic bag or a wide-mouth container clearly designated for solid halogenated waste.

    • Liquid Waste: Use a compatible, leak-proof container (e.g., polyethylene carboy). Ensure the container material is compatible with any solvents used.[6][8] The container must have a secure, tight-fitting lid.[7][9]

Phase 2: Container Management and On-Site Storage

Proper labeling and storage are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and enforced by OSHA.[8][9][10][11]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[7][12]

    • The label must clearly state: "Hazardous Waste."[10]

    • List all chemical constituents by their full name, including solvents and the full name "5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine."

    • Indicate the associated hazards (e.g., Irritant, Environmental Hazard).[10]

  • Storage in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[9][12]

    • Keep the container closed at all times except when adding waste.[7][9] This is critical to prevent the release of vapors and ensure safety.

    • Store the SAA container in secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10]

Phase 3: Internal Transfer and Final Disposal
  • Requesting Pickup: Once the container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Your EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1][2] This external vendor is equipped to transport and dispose of the material in compliance with all local, state, and federal regulations.[13][14]

  • Probable Disposal Method: Halogenated organic compounds are typically destroyed via high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[2][5][15]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.

  • Don Appropriate PPE: Before addressing a small, manageable spill, ensure you are wearing the required PPE: double-glove with nitrile gloves, safety goggles, and a lab coat.

  • Contain and Clean:

    • For a solid spill , gently cover with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust. Sweep up the material, place it in a sealed container, and label it as hazardous waste.[3][4]

    • For a liquid spill , cover with an appropriate chemical absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

By adhering to this comprehensive disposal guide, you ensure that 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is managed in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of laboratory practice.

References

  • Tokyo Chemical Industry. (2025, March 13). Safety Data Sheet: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • ECHEMI. (n.d.). 5-broMo-4-Methoxy-6-MethylpyriMidine SDS, 4319-87-3 Safety Data Sheets.
  • Chem-Supply. (2026, February 17). MSDS of 5-bromo-4,6-dimethylpyrimidine.
  • Thermo Fisher Scientific. (2016, December 2). Safety Data Sheet: 5-Bromopyrimidine.
  • ChemNet. (n.d.). 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine — Chemical Substance Information.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Maren K. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2(1H)-Pyrimidinone, 5-bromo-.
  • Washington State University. (n.d.). Halogenated Solvents.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2023, January 19). Laboratory Waste Disposal: A Quick Overview.
  • BenchChem. (2025). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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